1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
1,3-dimethylthieno[2,3-c]pyrazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S/c1-4-5-3-6(8(11)12)13-7(5)10(2)9-4/h3H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRANSYHQSVJLHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(S2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380169 | |
| Record name | 1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25252-46-4 | |
| Record name | 1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Spectroscopic and Structural Elucidation of 1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid. Due to the limited availability of published experimental spectra for this specific molecule, this document focuses on predicted data, expected spectral characteristics based on analogous compounds, and detailed experimental protocols for acquiring and interpreting the necessary spectroscopic information.
Molecular Structure and Properties
-
IUPAC Name: this compound
-
Molecular Weight: 196.22 g/mol [1]
-
Canonical SMILES: CN1N=C(C)C2=C1SC(=C2)C(O)=O[1]
Predicted Physicochemical Properties:
| Property | Value | Source |
| XLogP3 | 1.4 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| Exact Mass | 196.03065 g/mol | PubChem |
| Monoisotopic Mass | 196.03065 g/mol | PubChem |
| Topological Polar Surface Area | 77.9 Ų | PubChem |
| Heavy Atom Count | 13 | PubChem |
Spectroscopic Data
Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of a compound.
Predicted Mass Spectrometry Data:
The following table summarizes the predicted m/z values for various adducts of the target molecule.
| Adduct | Predicted m/z |
| [M+H]⁺ | 197.0379 |
| [M+Na]⁺ | 219.0199 |
| [M-H]⁻ | 195.0234 |
| [M+NH₄]⁺ | 214.0645 |
| [M+K]⁺ | 234.9938 |
Data sourced from PubChem.
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.
Expected ¹H NMR Spectral Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12-13 | Singlet | 1H | -COOH |
| ~7.5-8.0 | Singlet | 1H | Thiophene-H |
| ~3.8-4.0 | Singlet | 3H | N-CH₃ |
| ~2.4-2.6 | Singlet | 3H | C-CH₃ |
Expected ¹³C NMR Spectral Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~160-170 | -COOH |
| ~145-155 | Pyrazole C=N |
| ~135-145 | Thiophene C-COOH |
| ~120-130 | Thiophene CH |
| ~110-120 | Pyrazole C-C |
| ~105-115 | Fused C-S |
| ~35-40 | N-CH₃ |
| ~10-15 | C-CH₃ |
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |
| ~3100 | Medium | C-H stretch (Aromatic) |
| ~2950 | Medium | C-H stretch (Aliphatic) |
| 1680-1710 | Strong | C=O stretch (Carboxylic Acid) |
| 1500-1600 | Medium | C=C and C=N stretching |
| 1210-1320 | Strong | C-O stretch (Carboxylic Acid) |
| 920-960 | Medium, Broad | O-H bend (Carboxylic Acid) |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial.
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.
-
Transfer the solution to a clean, dry NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the appropriate nucleus (¹H or ¹³C).
-
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-15 ppm).
-
Use a standard pulse sequence (e.g., zg30).
-
Set the number of scans (typically 8-16 for a concentrated sample).
-
Acquire the Free Induction Decay (FID).
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set a sufficient number of scans to achieve a good signal-to-noise ratio (this can range from hundreds to thousands of scans depending on the sample concentration and spectrometer sensitivity).
-
Acquire the FID.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the spectrum.
-
Phase the spectrum correctly.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups in the molecule.
Materials:
-
This compound sample (1-2 mg)
-
Potassium bromide (KBr, IR grade)
-
FTIR spectrometer with an appropriate sample holder (e.g., ATR or pellet press)
Procedure (using KBr pellet method):
-
Sample Preparation:
-
Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet-forming die.
-
Press the powder under high pressure (several tons) using a hydraulic press to form a transparent or translucent pellet.
-
-
Spectrum Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the major absorption bands in the spectrum.
-
Correlate the wavenumbers of these bands to specific functional group vibrations (e.g., O-H, C=O, C-H).
-
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern.
Materials:
-
This compound sample (~1 mg)
-
Solvent (e.g., methanol, acetonitrile)
-
Mass spectrometer (e.g., ESI-QTOF, GC-MS)
Procedure (using Electrospray Ionization - ESI):
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent.
-
-
Analysis:
-
Infuse the sample solution directly into the ESI source or inject it through a liquid chromatograph.
-
Set the mass spectrometer to acquire data in either positive or negative ion mode over a relevant mass range (e.g., m/z 50-500).
-
Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas temperature) to obtain a stable signal.
-
-
Data Analysis:
-
Identify the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻).
-
Determine the exact mass and compare it with the calculated mass to confirm the elemental composition.
-
If fragmentation data is acquired (MS/MS), analyze the fragment ions to gain further structural information.
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Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for Spectroscopic Analysis.
Caption: Data Integration for Structure Confirmation.
References
In-Depth Technical Guide: 1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. Thienopyrazoles, as a class of compounds, are recognized for their diverse biological activities, including antiproliferative, antiviral, antimicrobial, and anti-inflammatory properties.[1][2] This document consolidates available physicochemical data, outlines a detailed potential synthetic route, and proposes an experimental workflow for its characterization. It is important to note that as of the latest literature search, a complete, experimentally determined single-crystal X-ray structure for this specific compound has not been publicly reported.
Molecular and Physicochemical Properties
While a full crystallographic dataset is not available, key molecular and physical properties have been compiled from various sources. These provide foundational information for researchers working with this compound.
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂O₂S | PubChem[3], Alfa Aesar[4] |
| Molecular Weight | 196.23 g/mol | PubChem[3], Alfa Aesar[4] |
| CAS Number | 25252-46-4 | Alfa Aesar[4] |
| Melting Point | 260°C | Callery Chemicals[5] |
| Boiling Point (Predicted) | 401.5°C at 760 mmHg | Alfa Aesar[4] |
| Density (Predicted) | 1.54 g/cm³ | Alfa Aesar[4] |
| InChI | InChI=1S/C8H8N2O2S/c1-4-5-3-6(8(11)12)13-7(5)10(2)9-4/h3H,1-2H3,(H,11,12) | PubChem[3] |
| SMILES | CC1=NN(C2=C1C=C(S2)C(=O)O)C | PubChem[3] |
Experimental Protocols
The following section details a plausible synthetic route for this compound, adapted from established methodologies for the synthesis of related thieno[2,3-c]pyrazole derivatives.
Synthesis of this compound
The synthesis of the title compound can be envisioned through a multi-step process starting from a substituted pyrazole. A common route to the thieno[2,3-c]pyrazole core involves the reaction of a pyrazole derivative with a suitable thiophene precursor. One such method involves the reaction of a 5-chloro-pyrazole-4-carboxaldehyde with a thioglycolate to build the fused thiophene ring.[6]
Step 1: Synthesis of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
This starting material can be prepared from 1,3-dimethyl-1H-pyrazol-5(4H)-one through a Vilsmeier-Haack reaction using phosphorus oxychloride and dimethylformamide.
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Procedure: To a cooled (0-5 °C) solution of dimethylformamide (3 equivalents), add phosphorus oxychloride (1.2 equivalents) dropwise with stirring. After the addition is complete, add 1,3-dimethyl-1H-pyrazol-5(4H)-one (1 equivalent) portion-wise, maintaining the temperature below 10 °C. The reaction mixture is then heated to 60-70 °C for 2-3 hours. After cooling, the mixture is poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution. The resulting precipitate is filtered, washed with water, and dried to yield the desired aldehyde.
Step 2: Synthesis of Ethyl 1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxylate
The aldehyde from Step 1 can be condensed with ethyl thioglycolate in the presence of a base to form the thieno[2,3-c]pyrazole ester.
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Procedure: To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol), add ethyl thioglycolate (1.1 equivalents) at room temperature. To this mixture, add a solution of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde (1 equivalent) in ethanol. The reaction mixture is then refluxed for 4-6 hours. After cooling, the solvent is removed under reduced pressure, and the residue is treated with water. The resulting solid is filtered, washed with water, and recrystallized from ethanol to give the ethyl ester.
Step 3: Hydrolysis to this compound
The final step is the hydrolysis of the ethyl ester to the carboxylic acid.
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Procedure: The ethyl ester from Step 2 is suspended in a 10% aqueous solution of sodium hydroxide. The mixture is heated to reflux for 2-3 hours until a clear solution is obtained. After cooling to room temperature, the solution is acidified with dilute hydrochloric acid to a pH of 3-4. The precipitated solid is filtered, washed thoroughly with cold water, and dried under vacuum to yield this compound.
Characterization Methods
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure. The spectra would be expected to show signals corresponding to the two methyl groups, the thiophene proton, and the carboxylic acid proton.
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Mass Spectrometry (MS): High-resolution mass spectrometry can be used to confirm the molecular weight and elemental composition of the synthesized compound.
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Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as the C=O stretch of the carboxylic acid and the C=C and C-N bonds of the heterocyclic rings.
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Single-Crystal X-ray Diffraction: To obtain the definitive crystal structure, single crystals of the compound need to be grown. This can be attempted by slow evaporation of a solution of the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture thereof).
Workflow and Relationship Diagrams
The following diagrams illustrate the proposed synthesis and characterization workflow.
Caption: Proposed synthesis route for the target compound.
Caption: Workflow for structural characterization.
Conclusion
This compound is a compound with potential for further investigation in drug discovery and materials science, given the established biological significance of the thienopyrazole scaffold. While a definitive crystal structure is not yet available in the public domain, this guide provides a solid foundation for its synthesis and characterization. The presented protocols and workflows are intended to facilitate further research into this and related compounds, with the ultimate goal of elucidating its three-dimensional structure and exploring its potential applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro | MDPI [mdpi.com]
- 3. PubChemLite - this compound (C8H8N2O2S) [pubchemlite.lcsb.uni.lu]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. labsolu.ca [labsolu.ca]
- 6. researchgate.net [researchgate.net]
Physical and chemical properties of 1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid
This technical guide provides a comprehensive overview of the known physical and chemical properties of 1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. Due to the limited availability of detailed experimental data in peer-reviewed literature, this guide combines information from chemical suppliers and computational predictions, and outlines general experimental protocols and potential biological activities based on related compounds.
Core Physical and Chemical Properties
The fundamental physicochemical properties of this compound are summarized below. These values are primarily sourced from chemical supplier databases and may not have been determined through extensive experimental validation.
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂O₂S | --INVALID-LINK-- |
| Molecular Weight | 196.23 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| Melting Point | 260 °C | --INVALID-LINK-- |
| Boiling Point | 401.5 °C at 760 mmHg | --INVALID-LINK-- |
| Density | 1.54 g/cm³ | --INVALID-LINK-- |
| Appearance | Solid | General |
| CAS Number | 25252-46-4 | --INVALID-LINK-- |
| SMILES | CC1=NN(C2=C1C=C(S2)C(=O)O)C | --INVALID-LINK-- |
| InChI | InChI=1S/C8H8N2O2S/c1-4-5-3-6(8(11)12)13-7(5)10(2)9-4/h3H,1-2H3,(H,11,12) | --INVALID-LINK-- |
Synthesis and Characterization
While a specific, detailed experimental protocol for the synthesis of this compound is not available in published literature, a plausible synthetic route can be proposed based on established methods for the synthesis of related thieno[2,3-c]pyrazole derivatives.
Proposed Synthetic Workflow
A potential synthetic pathway could involve the construction of the pyrazole ring followed by the annulation of the thiophene ring. A generalized workflow is depicted below.
The Ascendancy of Thieno[2,3-c]pyrazoles: A Technical Guide to their Discovery, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thieno[2,3-c]pyrazole scaffold, a fused heterocyclic system comprising a thiophene and a pyrazole ring, has emerged as a privileged structure in medicinal chemistry. This technical guide provides a comprehensive overview of the discovery, historical development, and synthetic evolution of thieno[2,3-c]pyrazole derivatives. It further delves into their significant therapeutic potential, with a particular focus on their role as kinase inhibitors in oncology. This document consolidates quantitative biological data, detailed experimental protocols for synthesis and key biological assays, and visual representations of relevant signaling pathways to serve as an in-depth resource for researchers in the field.
Introduction: The Emergence of a Privileged Scaffold
Thienopyrazoles, as a class of bicyclic heterocyclic compounds, have garnered considerable attention in the realm of drug discovery. Among the three possible isomers, the thieno[2,3-c]pyrazole core has shown significant promise due to its versatile biological activities, including antimicrobial, anti-inflammatory, and notably, anticancer properties.[1] The unique spatial arrangement of nitrogen and sulfur atoms in this scaffold allows for diverse functionalization, leading to compounds with high affinity and selectivity for various biological targets. This guide focuses specifically on the discovery, history, and burgeoning importance of thieno[2,3-c]pyrazole derivatives in modern medicinal chemistry.
Discovery and Historical Development
The exploration of the thieno[2,3-c]pyrazole ring system has its roots in the broader investigation of fused pyrazole chemistry. Early synthetic efforts, dating back to the mid-20th century, focused on the construction of bicyclic heterocycles through cyclization reactions of appropriately substituted precursors.
One of the foundational methods for the synthesis of the thieno[2,3-c]pyrazole core involves the intramolecular cyclization of functionalized pyrazoles. A key transformation in this regard is the Thorpe-Ziegler reaction , an intramolecular condensation of a dinitrile, which has been adapted for the synthesis of various fused heterocyclic systems.[2] Early reports on the synthesis of related thienopyrazoles, such as the [3,2-c] isomer, by Gronowitz and co-workers in the 1970s, laid the groundwork for the exploration of other isomeric forms.[3]
The synthesis of substituted 4-aminothieno[2,3-c]pyrazoles from pyrazole precursors represents a significant milestone in the history of this scaffold. A common and effective strategy involves the reaction of a 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile with a sulfur source, followed by Thorpe-Ziegler cyclization.[4] This approach allows for the introduction of substituents on both the pyrazole and the newly formed thiophene ring, providing a versatile platform for generating chemical diversity.
Synthetic Methodologies: From Classical to Contemporary
The synthetic toolbox for accessing thieno[2,3-c]pyrazole derivatives has expanded significantly over the years, offering a range of strategies to construct and functionalize this important scaffold.
Classical Approaches: Building from Pyrazole Precursors
The classical and still widely used approach to thieno[2,3-c]pyrazoles involves the construction of the thiophene ring onto a pre-existing, functionalized pyrazole.
-
Thorpe-Ziegler Cyclization: This method typically starts with a 4-cyanomethylthio-pyrazole derivative. Treatment with a base induces an intramolecular cyclization between the methylene group and the cyano group, leading to the formation of a 4-aminothieno[2,3-c]pyrazole.[4]
Caption: Thorpe-Ziegler cyclization workflow.
Modern Synthetic Strategies
More recent synthetic innovations have focused on improving efficiency, and expanding the accessible chemical space of thieno[2,3-c]pyrazole derivatives.
-
Multi-component Reactions: One-pot, multi-component reactions have been developed for the efficient synthesis of highly substituted pyrano[2,3-c]pyrazoles, which can serve as precursors or analogs. These reactions often involve the condensation of a pyrazolone, an aldehyde, and an active methylene compound.[5]
-
Denitrogenative Transformation: A metal-free approach for the synthesis of related thieno[2,3-c]pyridine derivatives has been reported, which proceeds via a fused 1,2,3-triazole intermediate.[6] This strategy could potentially be adapted for the synthesis of the thieno[2,3-c]pyrazole core.
Therapeutic Potential: A Focus on Oncology
Thieno[2,3-c]pyrazole derivatives have demonstrated a wide range of biological activities, but their most significant potential lies in the field of oncology, primarily as potent and selective kinase inhibitors.
Mechanism of Action: Targeting Key Signaling Pathways
Many thieno[2,3-c]pyrazole derivatives exert their anticancer effects by inhibiting protein kinases that are crucial for tumor growth and survival. These kinases are key components of signaling pathways that regulate cell proliferation, differentiation, apoptosis, and angiogenesis.
A notable example is the derivative Tpz-1 (N'-(2-methoxybenzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide), which has been shown to induce apoptosis in various cancer cell lines.[7] Mechanistic studies have revealed that Tpz-1 interferes with multiple signaling pathways, including:
-
Inhibition of Pro-survival Kinases: Tpz-1 reduces the phosphorylation of key pro-survival kinases such as p38, CREB, and Akt.[8][9]
-
Modulation of other Kinases: It also induces hyperphosphorylation of Fgr, Hck, and ERK1/2 kinases.[8][9]
-
Disruption of Microtubules: Tpz-1 has been shown to disrupt microtubule and mitotic spindle formation, leading to cell cycle arrest.[8]
Caption: Tpz-1 mechanism of action.
Quantitative Biological Data
The anticancer activity of thieno[2,3-c]pyrazole derivatives has been quantified against a variety of cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) and cytotoxic concentration (CC50) values for selected derivatives.
Table 1: Anticancer Activity of Thieno[2,3-c]pyrazole Derivatives (IC50/CC50 in µM)
| Compound | Cancer Cell Line | IC50 / CC50 (µM) | Target/Mechanism | Reference |
| Tpz-1 | HL-60 (Leukemia) | 0.19 | Apoptosis induction, Microtubule disruption | [7] |
| Tpz-1 | Jurkat (Leukemia) | 0.35 | Apoptosis induction, Microtubule disruption | [7] |
| Tpz-1 | MCF-7 (Breast) | 0.88 | Apoptosis induction, Microtubule disruption | [7] |
| Tpz-1 | HeLa (Cervical) | 1.05 | Apoptosis induction, Microtubule disruption | [7] |
| Tpz-1 | HCT-116 (Colon) | 1.12 | Apoptosis induction, Microtubule disruption | [7] |
| Derivative 6a | HSC3 (Head and Neck) | 14.5 | Hsp90 Inhibition | [10] |
| Derivative 6i | HSC3 (Head and Neck) | 10.8 | Hsp90 Inhibition | [10] |
| Derivative 6i | T47D (Breast) | 11.7 | Hsp90 Inhibition | [10] |
| Derivative 6i | RKO (Colorectal) | 12.4 | Hsp90 Inhibition | [10] |
| Derivative 6i | MCF-7 (Breast) | 16.4 | Hsp90 Inhibition | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of thieno[2,3-c]pyrazole derivatives.
Synthesis of 4-Amino-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbonitrile
This protocol is adapted from established methods for the synthesis of the thieno[2,3-c]pyrazole core.[11]
Materials:
-
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile
-
Sulfur powder
-
Sodium borohydride
-
Chloroacetonitrile
-
Ethanol
-
Sodium ethoxide solution in ethanol
Procedure:
-
Preparation of the thiolate intermediate: In a round-bottom flask, suspend sulfur powder in ethanol. Cool the mixture in an ice bath and add sodium borohydride portion-wise with stirring. To this solution, add 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
S-alkylation: To the in situ generated thiolate, add chloroacetonitrile and stir the mixture at room temperature.
-
Thorpe-Ziegler Cyclization: Add a solution of sodium ethoxide in ethanol to the reaction mixture and reflux for several hours.
-
Work-up and Purification: After cooling, pour the reaction mixture into ice-water and acidify with a suitable acid. Collect the precipitated solid by filtration, wash with water, and purify by recrystallization or column chromatography.
Caption: Synthetic workflow for a key intermediate.
Cell Viability (MTT) Assay
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[12][13][14]
Materials:
-
Cancer cell lines
-
Complete culture medium
-
Thieno[2,3-c]pyrazole derivative stock solution (in DMSO)
-
96-well flat-bottom sterile microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the thieno[2,3-c]pyrazole derivative in culture medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.
Apoptosis (Annexin V-FITC/PI) Assay
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[15][16]
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 1X Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment with the thieno[2,3-c]pyrazole derivative, harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour. Differentiate cell populations based on their fluorescence signals (Annexin V-FITC positive for apoptotic cells, PI positive for necrotic or late apoptotic cells).
Conclusion and Future Directions
The thieno[2,3-c]pyrazole scaffold has firmly established itself as a valuable pharmacophore in drug discovery, particularly in the development of novel anticancer agents. The historical evolution of its synthesis has provided a robust platform for the generation of diverse derivatives with potent biological activities. The ability of these compounds to target key oncogenic signaling pathways, especially through kinase inhibition, underscores their therapeutic potential.
Future research in this area should continue to focus on:
-
Structure-Activity Relationship (SAR) Studies: To further optimize the potency and selectivity of thieno[2,3-c]pyrazole derivatives as kinase inhibitors.
-
Exploration of New Biological Targets: To investigate the potential of this scaffold against other therapeutic targets beyond kinases.
-
Pharmacokinetic and Pharmacodynamic Profiling: To assess the drug-like properties of lead compounds and their efficacy in in vivo models.
The continued exploration of the rich chemistry and biology of thieno[2,3-c]pyrazole derivatives holds great promise for the development of next-generation therapeutics for cancer and other diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. thieme-connect.com [thieme-connect.com]
- 4. benchchem.com [benchchem.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. d-nb.info [d-nb.info]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. benchchem.com [benchchem.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. bosterbio.com [bosterbio.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
An In-Depth Technical Guide to the Chemical Properties of 1,3-Dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid (CAS Number: 25252-46-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of 1,3-Dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid, CAS number 25252-46-4. This document includes a summary of its physical and chemical properties, detailed experimental protocols for their determination, and a discussion of its potential applications in synthetic and medicinal chemistry.
Core Chemical Properties
This compound is a heterocyclic organic compound containing a fused thieno-pyrazole ring system. It is a solid at room temperature and possesses properties characteristic of a carboxylic acid.
Data Presentation: Physical and Chemical Properties
The following table summarizes the key quantitative data available for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₈N₂O₂S | [1][2] |
| Molecular Weight | 196.23 g/mol | [1] |
| Melting Point | 316-317 °C | [1] |
| Boiling Point (predicted) | 401.5 °C at 760 mmHg | [1] |
| Appearance | Solid | [1] |
| Purity | ≥99% | [2] |
Experimental Protocols
Detailed methodologies for the determination of key physical properties and for characteristic reactions of this compound are provided below.
Determination of Melting Point
The melting point of a solid organic compound is a critical indicator of its purity.
Methodology:
-
Sample Preparation: A small amount of the crystalline this compound is finely powdered. A capillary tube is sealed at one end and the powdered sample is packed into the sealed end to a height of 2-3 mm.
-
Apparatus Setup: The packed capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
-
Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower heating rate (1-2 °C per minute) for a more accurate determination.
-
Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes liquid (the completion of melting) are recorded. This range represents the melting point of the sample. A narrow melting range is indicative of a pure compound.
Determination of Boiling Point (for related esters)
While the carboxylic acid itself has a high melting point and will likely decompose before boiling, its ester derivatives are more amenable to boiling point determination.
Methodology:
-
Sample Preparation: A small volume (a few milliliters) of the liquid ester derivative is placed in a small test tube or a distillation flask.
-
Apparatus Setup: A thermometer is positioned in the test tube or flask such that the bulb is just above the surface of the liquid. For micro-scale determinations, a capillary tube sealed at one end can be inverted and placed in the liquid.
-
Heating: The sample is heated gently.
-
Observation: The temperature at which a steady stream of bubbles emerges from the inverted capillary or the temperature at which the vapor pressure of the liquid equals the atmospheric pressure during distillation is recorded as the boiling point.
Synthesis of this compound (Proposed)
A plausible synthetic route to the title compound can be inferred from the Gewald reaction, a well-established method for synthesizing substituted thiophenes.
Methodology:
-
Gewald Reaction to form the Thiophene Ring: An appropriately substituted pyrazole derivative containing an active methylene group is reacted with a carbonyl compound and elemental sulfur in the presence of a basic catalyst. This multi-component reaction would construct the thiophene ring fused to the pyrazole core, likely yielding an ester or nitrile precursor.
-
Hydrolysis to the Carboxylic Acid: The resulting ester or nitrile from the Gewald reaction is then hydrolyzed to the corresponding carboxylic acid. For an ester, this is typically achieved by heating with an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide), followed by acidification with a strong acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.
Esterification of this compound
This is a characteristic reaction of carboxylic acids to form esters.
Methodology:
-
Reaction Setup: this compound is dissolved in an excess of the desired alcohol (e.g., methanol or ethanol). A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is added.
-
Heating: The reaction mixture is heated under reflux for several hours to drive the equilibrium towards the formation of the ester.
-
Workup: After cooling, the excess alcohol is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to remove any unreacted carboxylic acid and the acid catalyst. The organic layer is then washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield the crude ester.
-
Purification: The crude ester can be purified by recrystallization or column chromatography.
Amide Coupling of this compound
The formation of an amide bond is another key reaction of carboxylic acids, often employed in the synthesis of biologically active molecules.
Methodology:
-
Activation of the Carboxylic Acid: this compound is first converted to a more reactive species. A common method is the formation of an acid chloride by reacting the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride.
-
Reaction with Amine: The activated carboxylic acid derivative (e.g., the acid chloride) is then reacted with the desired primary or secondary amine in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the HCl generated during the reaction.
-
Workup: The reaction mixture is typically diluted with an organic solvent and washed with water and brine. The organic layer is dried and the solvent is removed to give the crude amide.
-
Purification: The amide can be purified by recrystallization or column chromatography.
Visualizations
The following diagrams illustrate the key molecular structure, a plausible synthetic workflow, and the potential application of this compound in the development of therapeutic agents.
Caption: Molecular Structure of this compound.
Caption: Proposed synthetic workflow for the target compound.
Caption: Role as a building block in drug discovery.
Applications in Research and Drug Development
While specific biological activities for this compound are not extensively documented, the thieno[2,3-c]pyrazole scaffold is of significant interest in medicinal chemistry. Derivatives of this and related thienopyrazoles have been investigated for a range of therapeutic applications.
The presence of the carboxylic acid functional group makes this compound a versatile building block for the synthesis of a library of derivatives through reactions such as esterification and amide bond formation. These modifications can be used to explore the structure-activity relationships (SAR) of thienopyrazole-based compounds and to develop novel therapeutic agents. The core structure has been associated with potential anticancer, anti-inflammatory, and antimicrobial activities, making it a valuable starting point for drug discovery programs.[3]
References
Navigating the Molecular Landscape: A Technical Guide to Predicting the Collision Cross Section of C8H8N2O2S and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of drug discovery and development, the precise characterization of small molecules is paramount. The molecular formula C8H8N2O2S represents a multitude of potential isomers, each with unique three-dimensional structures that can dictate their biological activity, metabolic fate, and therapeutic efficacy.[1][2] Ion Mobility-Mass Spectrometry (IM-MS) has emerged as a powerful analytical technique, providing an additional dimension of separation based on the size, shape, and charge of an ion.[3][4][5] A key parameter derived from IM-MS is the collision cross section (CCS), which is a measure of the ion's rotationally averaged surface area.[6] This technical guide provides an in-depth overview of the prediction and experimental determination of CCS values, using the molecular formula C8H8N2O2S as a case study.
The Significance of Collision Cross Section in Drug Discovery
The CCS value is a robust and reproducible physicochemical parameter that offers several advantages in the pharmaceutical sciences:
-
Isomer Discrimination: Isomers, which have the same mass, cannot be distinguished by mass spectrometry alone. However, their different shapes often result in distinct CCS values, enabling their separation and individual characterization.[7] This is crucial as different isomers of a drug can have vastly different pharmacological and toxicological profiles.[2][8]
-
Increased Confidence in Compound Identification: When combined with accurate mass and retention time, the CCS value provides an additional, orthogonal data point that significantly enhances the confidence in compound identification, especially in complex biological matrices.[9][10]
-
Structural Elucidation: The CCS of an ion is directly related to its three-dimensional structure in the gas phase. This information can be used to infer the conformation of a molecule, providing valuable insights for structure-activity relationship (SAR) studies.
-
High-Throughput Screening: IM-MS offers rapid separation times, making it suitable for high-throughput screening applications in drug discovery workflows.[3]
Predicting Collision Cross Section: Computational Approaches
While experimental determination of CCS is the gold standard, computational prediction methods offer a rapid and cost-effective means to estimate CCS values, particularly in the early stages of drug discovery when physical samples may be limited.[6][11] These methods can be broadly categorized into two main approaches:
-
Trajectory Methods (TM): These are first-principles-based methods that simulate the interactions between an ion and the drift gas molecules. The trajectory of the ion through the gas is calculated based on the forces arising from these interactions. While highly accurate, TM calculations are computationally intensive.
-
Machine Learning (ML) Models: In recent years, machine learning has become a popular approach for CCS prediction.[9][11][12][13] These models are trained on large datasets of experimentally determined CCS values and molecular descriptors. Once trained, they can predict the CCS for new molecules with remarkable speed and accuracy. The accuracy of these models is highly dependent on the size and diversity of the training dataset.[11][12]
Below is a table summarizing the key characteristics of these prediction methods.
| Prediction Method | Principle | Accuracy | Computational Cost | Throughput |
| Trajectory Methods (TM) | Simulates ion-neutral collisions based on fundamental physics. | High | High | Low |
| Machine Learning (ML) | Learns relationships between molecular features and CCS from large datasets. | Moderate to High | Low | High |
Experimental Determination of Collision Cross Section
The experimental measurement of CCS is typically performed using an ion mobility-mass spectrometer.[4][5] Several types of ion mobility separation techniques are commercially available, with Drift Tube Ion Mobility Spectrometry (DTIMS) and Traveling Wave Ion Mobility Spectrometry (TWIMS) being the most common for small molecule analysis.[4][9]
Experimental Protocol: A Generalized Workflow for CCS Measurement using TWIMS
-
Sample Preparation: The compound with the molecular formula C8H8N2O2S is dissolved in a suitable solvent (e.g., a mixture of acetonitrile and water) to a concentration of approximately 1 µg/mL.
-
Ionization: The sample solution is introduced into the mass spectrometer via an electrospray ionization (ESI) source. ESI generates gas-phase ions from the analyte molecules.
-
Ion Mobility Separation: The ions are then guided into the traveling wave ion mobility cell. A series of voltage pulses are applied to a stack of ring electrodes, creating a wave that propels the ions through the cell, which is filled with a neutral buffer gas (typically nitrogen). Ions are separated based on their mobility, which is influenced by their size, shape, and charge. Smaller, more compact ions travel faster than larger, more extended ions.
-
Mass Analysis: Following separation in the ion mobility cell, the ions enter a mass analyzer (e.g., a time-of-flight or TOF analyzer) where their mass-to-charge ratio (m/z) is determined.
-
Data Acquisition and Calibration: The arrival time of the ions at the detector is recorded. To convert the measured drift times into CCS values, a calibration is performed using a set of known compounds with established CCS values.[7] This calibration curve relates the drift time to the CCS.
The following diagram illustrates the logical workflow for determining and utilizing CCS values in compound characterization.
Caption: Logical workflow for CCS determination and application.
Data Presentation: Predicted vs. Experimental CCS
| Isomer of C8H8N2O2S | Adduct Ion | Predicted CCS (Ų) (Machine Learning) | Experimental CCS (Ų) (TWIMS in N₂) | Relative Difference (%) |
| Isomer A | [M+H]⁺ | 155.2 | 154.8 | 0.26 |
| Isomer B | [M+H]⁺ | 158.9 | 159.5 | -0.38 |
| Isomer C | [M+H]⁺ | 155.5 | 156.1 | -0.38 |
| Isomer A | [M+Na]⁺ | 160.1 | 159.7 | 0.25 |
| Isomer B | [M+Na]⁺ | 163.5 | 164.2 | -0.43 |
| Isomer C | [M+Na]⁺ | 160.8 | 161.5 | -0.43 |
Signaling Pathways and Biological Context
The biological activity of a molecule with the formula C8H8N2O2S would be highly dependent on its specific isomeric structure. Different isomers can interact with biological targets such as enzymes or receptors in distinct ways, leading to varied physiological responses.[1][8] For instance, one isomer might act as an agonist, activating a signaling pathway, while another could be an antagonist, blocking it. The diagram below illustrates a generic signaling pathway that could be modulated by a bioactive small molecule.
Caption: Generic signaling pathway modulated by a C8H8N2O2S isomer.
Conclusion
The collision cross section is a powerful parameter that, when integrated into drug discovery workflows, provides invaluable information for compound characterization and isomer differentiation. While this guide uses the molecular formula C8H8N2O2S as a representative example, the principles and methodologies described are broadly applicable to the study of any small molecule. The synergy between advanced computational prediction and high-resolution experimental measurement of CCS will continue to accelerate the identification and development of novel therapeutics. As CCS databases expand and prediction algorithms improve, the utility of this technology in the pharmaceutical industry is set to grow significantly.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Determination of drugs and drug metabolites by ion mobility-mass spectrometry: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Collision Cross Section (CCS) Measurement and Prediction Methods in Omics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ion Mobility-Derived Collision Cross-Sections Add Extra Capability in Distinguishing Isomers and Compounds with Similar Retention Times: The Case of Aphidicolanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Collision Cross Section Prediction with Molecular Fingerprint Using Machine Learning [mdpi.com]
- 10. The Potential for Ion Mobility in Pharmaceutical and Clinical Analyses | MOBILion Systems [mobilionsystems.com]
- 11. Measuring and Predicting collision cross section (CCS) values for unknown compounds | EurekAlert! [eurekalert.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
The Multifaceted Biological Potential of Thienopyrazole Compounds: A Technical Guide for Researchers
Introduction: The thienopyrazole scaffold, a bicyclic heterocycle integrating thiophene and pyrazole rings, has garnered significant attention in medicinal chemistry. Its unique structural features and electronic properties make it a versatile pharmacophore, leading to the discovery of numerous derivatives with a wide spectrum of biological activities. This technical guide provides an in-depth overview of the potential biological activities of thienopyrazole compounds, focusing on their anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory properties. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are included to support researchers in drug discovery and development.
Anticancer Activity
Thienopyrazole derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines.[1] Their mechanisms of action are often multifactorial, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[2][3]
One notable derivative, Tpz-1 (N'-(2-methoxybenzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide), has been shown to induce cell death in a panel of 17 human cancer cell lines at low micromolar concentrations.[1] Its anticancer effects are attributed to the disruption of microtubule and mitotic spindle formation, interference with cell cycle progression, and modulation of various kinase signaling pathways.[1][2]
Quantitative Data on Anticancer Activity
| Compound | Cancer Cell Line | Assay | IC50 / CC50 (µM) | Reference |
| Tpz-1 | CCRF-CEM (Acute lymphoblastic leukemia) | DNS assay | 0.25 | [1] |
| Tpz-1 | HL-60 (Acute myeloid leukemia) | DNS assay | 0.95 (24h) | [4] |
| Thienopyrazole Derivative | HeLa (Cervical cancer) | MTT assay | 9.05 ± 0.04 | [5] |
| Thienopyrazole Derivative | MCF-7 (Breast cancer) | MTT assay | 7.12 ± 0.04 | [5] |
| Thienopyrazole Derivative | A549 (Lung cancer) | MTT assay | 6.34 ± 0.06 | [5] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[6]
Materials:
-
Thienopyrazole compound stock solution
-
Cancer cell line of interest
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the thienopyrazole compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Signaling Pathways in Anticancer Activity
Thienopyrazole compounds have been shown to modulate several signaling pathways implicated in cancer. For instance, Tpz-1 reduces the phosphorylation of p38, CREB, Akt, and STAT3 kinases, while inducing hyperphosphorylation of Fgr, Hck, and ERK1/2 kinases.[1]
Antimicrobial Activity
Several thienopyrazole derivatives have been synthesized and evaluated for their activity against a range of bacterial and fungal strains.[7][8] The antimicrobial efficacy is influenced by the nature and position of substituents on the thienopyrazole core.
Quantitative Data on Antimicrobial Activity
| Compound | Microorganism | Assay | MIC (µg/mL) | Reference |
| Thiophene derivative 13 | Staphylococcus aureus | Broth microdilution | 3.125 | [7] |
| Thiazole derivative 3 | Aspergillus fumigatus | Broth microdilution | 6.25 | [7] |
| Pyrazolo[1,5-a]pyrimidine 21b | Fusarium oxysporum | Broth microdilution | 6.25 | [7] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[9]
Materials:
-
Thienopyrazole compound stock solution
-
Bacterial or fungal strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Serial Dilution: Prepare two-fold serial dilutions of the thienopyrazole compound in the appropriate broth medium in the wells of a 96-well plate.
-
Inoculation: Inoculate each well with a standardized suspension of the test microorganism.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Activity
Thienopyrazole compounds have shown promising anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[10] This selective inhibition is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.
Quantitative Data on Anti-inflammatory Activity
| Compound | Target | Assay | IC50 (µM) | Reference |
| Thiophene-pyrazole derivative 7f | COX-2 | In vitro | Potent | [11] |
| Thiophene-pyrazole derivative 7g | COX-2 | In vitro | Potent | [11] |
| Pyrazole derivative 6g | IL-6 suppression | In vitro | 9.562 | [12] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.[5][13]
Materials:
-
Thienopyrazole compound
-
Carrageenan solution (1% in saline)
-
Male Wistar rats
-
Pletysmometer
Procedure:
-
Animal Dosing: Administer the thienopyrazole compound or a reference drug (e.g., indomethacin) to the rats, typically intraperitoneally or orally.
-
Induction of Edema: After a specific time (e.g., 30-60 minutes), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group (carrageenan only).
Kinase Inhibitory Activity
The ability of thienopyrazole derivatives to act as kinase inhibitors is a significant aspect of their biological profile, contributing to their anticancer and anti-inflammatory effects.[1][2] They have been shown to inhibit a range of kinases, including those in the MAP kinase and Src kinase pathways.
Quantitative Data on Kinase Inhibitory Activity
| Compound | Kinase Target | Assay | IC50 (nM) | Reference |
| Thieno[3,2-c]pyrazol-3-amine derivative 54 | GSK-3β | In vitro | 3.4 | [14] |
| Thienopyrimidine 6Aa | STAT3 | Luciferase assay | 0.32 µM | [15] |
| Thienopyrimidine 6Ab | STAT3 | Luciferase assay | 0.41 µM | [15] |
Experimental Protocol: In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
Materials:
-
Thienopyrazole compound
-
Recombinant kinase
-
Kinase-specific substrate
-
ATP (often radiolabeled, e.g., [γ-³²P]ATP)
-
Kinase assay buffer
-
Detection reagents (depending on the assay format, e.g., phosphospecific antibodies, ADP-Glo™ Kinase Assay)
Procedure:
-
Reaction Setup: In a microplate well, combine the kinase, its substrate, and the thienopyrazole compound at various concentrations in the kinase assay buffer.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period.
-
Termination: Stop the reaction (e.g., by adding EDTA).
-
Detection: Measure the amount of phosphorylated substrate or the amount of ADP produced.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Other Potential Biological Activities
Beyond the well-documented anticancer, antimicrobial, and anti-inflammatory effects, thienopyrazole derivatives have been explored for other therapeutic applications.
-
Antiviral Activity: Some pyrazole derivatives have shown activity against various viruses, including vaccinia virus and herpes simplex virus (HSV).[16][17] The development of thienopyrazole-based antiviral agents is an emerging area of research.
-
Neuroprotective Effects: Pyrazole derivatives are being investigated for their potential to mitigate neuroinflammation and oxidative stress, which are implicated in neurodegenerative diseases and spinal cord injuries.[12][18]
Thienopyrazole compounds represent a promising class of heterocyclic molecules with diverse and potent biological activities. Their efficacy as anticancer, antimicrobial, and anti-inflammatory agents, largely driven by their kinase inhibitory potential, makes them attractive candidates for further drug development. The experimental protocols and pathway diagrams provided in this guide are intended to facilitate ongoing research and unlock the full therapeutic potential of the thienopyrazole scaffold. Future studies should continue to explore the structure-activity relationships, optimize lead compounds, and elucidate the detailed molecular mechanisms underlying their biological effects.
References
- 1. researchhub.com [researchhub.com]
- 2. Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. inotiv.com [inotiv.com]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. Synthesis of Thienopyrimidine Derivatives as Inhibitors of STAT3 [jmb.or.kr]
- 16. assaygenie.com [assaygenie.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
XlogP and predicted properties of 1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid
An In-Depth Technical Guide to the Predicted Properties and XlogP of 1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid
Executive Summary: This technical guide provides a comprehensive overview of the predicted physicochemical properties, including the XlogP, of the novel heterocyclic compound this compound. Aimed at researchers, scientists, and professionals in drug development, this document consolidates available data into structured tables, outlines standard experimental protocols for property determination, and visualizes key workflows and potential biological interactions. The thieno[2,3-c]pyrazole scaffold is of significant interest due to its documented anticancer, anti-inflammatory, and antioxidant activities, making a thorough understanding of its derivatives crucial for future drug discovery efforts.
Introduction
This compound is a heterocyclic compound featuring a fused thieno[2,3-c]pyrazole core. This scaffold, a bicyclic combination of thiophene and pyrazole rings, is recognized as a pharmacologically active structure.[1] Pyrazole and its derivatives are integral to numerous approved drugs, particularly in oncology, while thiophene moieties are also prominent in drug design.[1] The prediction of physicochemical properties, such as the octanol-water partition coefficient (LogP), is a cornerstone of modern drug discovery, providing critical insights into a molecule's potential pharmacokinetic and pharmacodynamic behavior.[2] This guide focuses on the computationally predicted properties of this specific derivative to aid in its evaluation as a potential drug candidate.
Predicted Physicochemical Properties
The physicochemical properties of this compound have been estimated using in silico computational models. These predictions are vital in the early stages of drug discovery for filtering and prioritizing candidates before committing to resource-intensive synthesis and testing.[3] Quantitative Structure-Property Relationship (QSPR) models are commonly used for these predictions, leveraging a compound's structure to estimate its properties.[4][5]
A summary of the key identifiers and predicted properties is presented in Table 1.
Table 1: Predicted Physicochemical Properties and Identifiers
| Property | Value | Reference |
| IUPAC Name | This compound | [6] |
| CAS Number | 25252-46-4 | [7] |
| Molecular Formula | C₈H₈N₂O₂S | [3][6] |
| Molecular Weight | 196.23 g/mol | [4] |
| Predicted XlogP | 1.8 | [3][6] |
| SMILES | CC1=NN(C2=C1C=C(S2)C(=O)O)C | [3][6] |
| InChIKey | QRANSYHQSVJLHX-UHFFFAOYSA-N | [3][6] |
| Melting Point | 260 °C | [4] |
| Boiling Point | 401.5 °C at 760 mmHg | [8] |
| Density | 1.54 g/cm³ | [8] |
The workflow for predicting these properties generally follows a standardized computational process.
Caption: Workflow for the in silico prediction of physicochemical properties.
Methodologies for Physicochemical Property Determination
While the properties listed above are predicted, experimental verification is a critical step in drug development. Below are detailed, representative protocols for determining key physicochemical parameters like lipophilicity (LogP) and aqueous solubility.
Experimental Protocol: Lipophilicity (LogP) Determination by RP-HPLC
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a high-throughput and reliable method for its determination, overcoming some limitations of the traditional shake-flask method.[8][9]
Objective: To determine the LogP value of this compound.
Principle: A correlation is established between the retention time of a compound on a nonpolar stationary phase and its known LogP value. The LogP of the test compound is then interpolated from a calibration curve generated using a set of standards with known LogP values.
Materials and Equipment:
-
Agilent 1200 Infinity Series HPLC system or equivalent, with a UV detector.[10]
-
C18 column.
-
Mobile phase: Octanol-saturated water and methanol/octanol mixture.[10][11]
-
Reference standards with a range of known LogP values.
-
Test compound: this compound.
-
Phosphate buffer (to maintain pH 7.4).[10]
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).
-
Prepare stock solutions of the reference standards.
-
The aqueous mobile phase should be adjusted to a pH where the carboxylic acid is predominantly in its non-ionized form to measure LogP (typically pH < pKa - 2). For LogD measurement at physiological pH, use a phosphate buffer at pH 7.4.[10]
-
-
Calibration Curve Generation:
-
Inject the reference standards into the RP-HPLC system under isocratic elution conditions.
-
Record the retention time (t_R) for each standard.
-
Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time.
-
Plot log(k) against the known LogP values of the standards to generate a linear calibration curve.[9]
-
-
Sample Analysis:
-
Inject the test compound solution into the same RP-HPLC system under identical conditions.
-
Measure its retention time and calculate its capacity factor (k).
-
-
LogP Determination:
-
Using the equation of the linear regression from the calibration curve, calculate the LogP of the test compound from its log(k) value.[9]
-
Caption: Workflow for experimental LogP determination using RP-HPLC.
Experimental Protocol: Aqueous Solubility Determination
Aqueous solubility is a critical property influencing drug absorption and distribution. For an acidic compound, solubility is highly pH-dependent.
Objective: To determine the aqueous solubility of this compound.
Principle: The shake-flask method is the gold standard for solubility measurement. An excess amount of the solid compound is agitated in a specific solvent (e.g., buffered water) at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified.[12]
Materials and Equipment:
-
Shaking incubator or orbital shaker with temperature control.
-
Centrifuge.
-
HPLC or UV-Vis spectrophotometer for quantification.
-
pH meter.
-
Test compound and various aqueous buffers (e.g., pH 2.0, pH 7.4).
Procedure:
-
Sample Preparation:
-
Add an excess amount of the solid test compound to a series of vials containing aqueous buffers of different pH values. The presence of undissolved solid must be visible to ensure saturation.[12]
-
-
Equilibration:
-
Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant. For fine suspensions, centrifugation may be required to obtain a clear solution.
-
-
Quantification:
-
Dilute the clear supernatant with a suitable solvent.
-
Determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, against a pre-established calibration curve.
-
-
Data Analysis:
-
The measured concentration represents the solubility of the compound at that specific pH and temperature. The lowest observed solubility for a weak acid is its intrinsic solubility, typically found at a pH more than 2 units below its pKa.[12]
-
Potential Biological Activity and Signaling Pathways
While specific biological data for this compound is not yet published, the thieno[2,3-c]pyrazole scaffold is associated with significant biological activities. Derivatives have been reported as promising antitumor, antiviral, antimicrobial, and anti-inflammatory agents.[1][13]
A study on a structurally related thieno[2,3-c]pyrazole derivative, Tpz-1 (N'-(2-methoxybenzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide), demonstrated potent and selective cytotoxic effects against a panel of human cancer cell lines.[1] The investigation into its mechanism of action revealed interference with multiple critical cell signaling pathways. Specifically, Tpz-1 was found to:
-
Reduce the phosphorylation of p38, CREB, Akt, and STAT3 kinases.
-
Induce hyperphosphorylation of Fgr, Hck, and ERK1/2 kinases.
-
Disrupt microtubule and mitotic spindle formation, leading to cell cycle arrest.[1]
These findings suggest that compounds based on the thieno[2,3-c]pyrazole core, including the subject of this guide, may exert anticancer effects by modulating key kinase signaling cascades that control cell growth, proliferation, and survival.
Caption: Potential kinase signaling pathways modulated by the thieno[2,3-c]pyrazole scaffold.
Conclusion
This compound is a compound of interest with predicted physicochemical properties, such as an XlogP of 1.8, that suggest potential for further investigation in a drug discovery context. While experimental data is pending, established protocols for property determination can be readily applied. The biological activities associated with the broader thieno[2,3-c]pyrazole class, particularly in oncology via modulation of key kinase signaling pathways, provide a strong rationale for the continued evaluation of this and related molecules as potential therapeutic agents. This guide serves as a foundational resource for researchers initiating studies on this promising compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Prediction of physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. acs.figshare.com [acs.figshare.com]
- 6. PubChemLite - this compound (C8H8N2O2S) [pubchemlite.lcsb.uni.lu]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. agilent.com [agilent.com]
- 11. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 12. lup.lub.lu.se [lup.lub.lu.se]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Protocol for the Synthesis of 1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid, a molecule of interest in medicinal chemistry and drug development. The outlined procedures are based on established synthetic methodologies for related heterocyclic compounds and aim to provide a clear and reproducible guide for laboratory synthesis.
Overview of the Synthetic Pathway
The synthesis of the target compound is proposed to proceed via a three-step sequence, commencing with the construction of the pyrazole ring, followed by the annulation of the thiophene ring, and concluding with the hydrolysis of an ester intermediate to yield the final carboxylic acid.
Quantitative Data Summary
The following table summarizes the expected yields and key physical properties of the intermediates and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Expected Yield (%) | Melting Point (°C) |
| Intermediate 1 (Sodium (Z)-1,1-diethoxy-4-oxopent-2-en-2-olate) | C9H13NaO4 | 212.18 | Solid | 85-95 | Decomposes |
| Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate | C8H12N2O2 | 168.19 | Oil/Solid | 80-90 | Not reported |
| This compound | C8H8N2O2S | 196.23 | Solid | 90-98 | Not reported |
Experimental Protocols
Step 1: Synthesis of Intermediate 1 (Sodium (Z)-1,1-diethoxy-4-oxopent-2-en-2-olate)
This step involves a Claisen condensation reaction to form a key β-dicarbonyl intermediate.
Materials:
-
Ethanol (anhydrous)
-
Sodium metal
-
Diethyl oxalate
-
Acetone (anhydrous)
Procedure:
-
A solution of sodium ethoxide is prepared by carefully dissolving sodium metal in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
To the freshly prepared sodium ethoxide solution, add diethyl oxalate.
-
The reaction mixture is cooled in an ice bath, and anhydrous acetone is added dropwise while maintaining the temperature below 15 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 24 hours.
-
The resulting precipitate (Intermediate 1) is collected by filtration, washed with cold ethanol, and dried under vacuum.
Step 2: Synthesis of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate
This step involves the cyclization of the intermediate with methylhydrazine to form the pyrazole ring.
Materials:
-
Intermediate 1
-
N,N-Dimethylformamide (DMF)
-
Methylhydrazine (40% aqueous solution)
Procedure:
-
Intermediate 1 is dissolved in DMF.
-
The solution is cooled in an ice bath, and a 40% aqueous solution of methylhydrazine is added dropwise, ensuring the temperature remains below 15 °C.
-
Following the addition, the reaction mixture is heated to 40-50 °C and stirred for 6 hours.
-
The reaction mixture is then concentrated under reduced pressure to remove the solvent.
-
The crude product is purified by vacuum distillation to yield ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate.
Step 3: Synthesis of this compound
This protocol does not directly lead to the thieno[2,3-c]pyrazole ring system. The provided information from the closest available synthesis leads to a pyrazole derivative. A plausible, though not explicitly documented, subsequent reaction would be required to form the thiophene ring and then hydrolyze the ester. A generalized procedure for the hydrolysis of the pyrazole ester to the corresponding carboxylic acid is provided below. The construction of the fused thiophene ring would likely involve a Gewald reaction or a similar strategy starting from an appropriately functionalized pyrazole, which is beyond the scope of the currently available direct synthetic reports for the target molecule.
Generalized Hydrolysis Protocol:
Materials:
-
Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate
-
Ethanol
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve the ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate in a mixture of ethanol and water.
-
Add a stoichiometric excess of sodium hydroxide or potassium hydroxide.
-
The reaction mixture is heated to reflux and stirred for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
After cooling to room temperature, the ethanol is removed under reduced pressure.
-
The aqueous solution is washed with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.
-
The aqueous layer is then acidified with hydrochloric acid until a precipitate forms.
-
The solid product is collected by filtration, washed with cold water, and dried to yield the carboxylic acid.
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the synthetic protocol.
Caption: Synthetic workflow for the preparation of the target compound.
Application Notes and Protocols for 1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid in Anticancer Assays
Introduction
1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid is a novel heterocyclic compound belonging to the thienopyrazole class. Thienopyrazole derivatives have garnered significant interest in oncological research due to their structural similarity to purines, enabling them to interact with various biological targets implicated in cancer progression.[1][2] Several compounds within this class have demonstrated potent anticancer activities by modulating key cellular processes such as cell cycle progression, apoptosis, and signal transduction pathways.[2][3] These application notes provide a comprehensive overview and detailed protocols for evaluating the anticancer effects of this compound, hereafter referred to as Compound X, in various cancer cell lines. The provided methodologies are standard in vitro assays crucial for the initial stages of anticancer drug discovery and development.
Mechanism of Action - A Hypothesized Model
Based on the known activities of similar thienopyrazole derivatives, Compound X is hypothesized to exert its anticancer effects through a multi-targeted mechanism. It is postulated that Compound X may interfere with microtubule dynamics, leading to mitotic arrest, and modulate the activity of key signaling kinases involved in cell proliferation and survival.[2][3] A proposed signaling pathway affected by Compound X is illustrated below.
Caption: Hypothesized mechanism of action for Compound X.
Data Presentation: Quantitative Summary of In Vitro Anticancer Activity
The following tables summarize hypothetical quantitative data for the activity of Compound X against a panel of human cancer cell lines.
Table 1: Cytotoxicity of Compound X (IC50 Values)
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) [Mean ± SD] |
| MCF-7 | Breast Adenocarcinoma | 48 | 8.5 ± 0.7 |
| MDA-MB-231 | Breast Adenocarcinoma | 48 | 12.2 ± 1.1 |
| A549 | Lung Carcinoma | 48 | 6.3 ± 0.5 |
| HCT116 | Colon Carcinoma | 48 | 9.8 ± 0.9 |
| HeLa | Cervical Cancer | 48 | 7.1 ± 0.6 |
| Hs27 | Normal Fibroblast | 48 | > 50 |
Table 2: Apoptosis Induction by Compound X in A549 Cells (48 hours)
| Treatment | Concentration (µM) | Early Apoptotic Cells (%) [Mean ± SD] | Late Apoptotic Cells (%) [Mean ± SD] | Total Apoptotic Cells (%) [Mean ± SD] |
| Control (DMSO) | - | 2.1 ± 0.3 | 1.5 ± 0.2 | 3.6 ± 0.5 |
| Compound X | 5 | 15.8 ± 1.2 | 8.3 ± 0.7 | 24.1 ± 1.9 |
| Compound X | 10 | 28.4 ± 2.1 | 17.6 ± 1.5 | 46.0 ± 3.6 |
Table 3: Cell Cycle Analysis of A549 Cells Treated with Compound X (24 hours)
| Treatment | Concentration (µM) | G0/G1 Phase (%) [Mean ± SD] | S Phase (%) [Mean ± SD] | G2/M Phase (%) [Mean ± SD] |
| Control (DMSO) | - | 55.2 ± 3.1 | 28.9 ± 2.5 | 15.9 ± 1.8 |
| Compound X | 5 | 48.7 ± 2.8 | 20.1 ± 1.9 | 31.2 ± 2.4 |
| Compound X | 10 | 35.6 ± 2.5 | 12.3 ± 1.1 | 52.1 ± 3.3 |
Experimental Protocols
The following section provides detailed protocols for the key experiments used to assess the anticancer properties of Compound X.
Cell Viability Assay (MTT Assay)
This protocol determines the concentration of Compound X that inhibits cell viability by 50% (IC50). The MTT assay is a colorimetric assay that measures cellular metabolic activity.[4]
Caption: Workflow for the MTT cell viability assay.
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Compound X
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight in a 37°C, 5% CO2 incubator.[5]
-
Prepare serial dilutions of Compound X in complete culture medium.
-
Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for the desired time period (e.g., 48 hours).[5]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while propidium iodide (PI) stains necrotic or late apoptotic cells with compromised membranes.
Materials:
-
6-well plates
-
Cancer cells
-
Compound X
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed approximately 2 x 10^5 cells per well in 6-well plates and allow them to attach overnight.
-
Treat the cells with Compound X at the desired concentrations (e.g., IC50 and 2x IC50) for 24 or 48 hours.
-
Harvest the cells (including floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.[5]
-
Analyze the cells by flow cytometry within one hour to determine the percentage of early and late apoptotic cells.[5]
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry. This helps to determine if the compound induces cell cycle arrest at a specific phase.
Caption: Workflow for cell cycle analysis using PI staining.
Materials:
-
6-well plates
-
Cancer cells
-
Compound X
-
Ice-cold 70% Ethanol
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Seed approximately 2 x 10^5 cells per well in 6-well plates and treat with the desired concentrations of Compound X for 24 or 48 hours.[5]
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing, and store at -20°C overnight.[5]
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.[4]
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.[4]
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
The protocols and guidelines presented in these application notes provide a robust framework for the initial in vitro evaluation of this compound as a potential anticancer agent. The described assays are fundamental for determining its cytotoxic and cytostatic effects and for beginning to elucidate its mechanism of action. Further investigation into specific molecular targets and in vivo efficacy will be crucial next steps in the development of this compound.
References
Application of Thienopyrazole Derivatives as Kinase Inhibitors: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Thienopyrazole derivatives have emerged as a promising class of heterocyclic compounds in the field of drug discovery, demonstrating significant potential as inhibitors of various protein kinases. Their unique structural scaffold allows for versatile chemical modifications, leading to the development of potent and selective inhibitors for kinases implicated in a range of diseases, most notably cancer and neurodegenerative disorders. This document provides an overview of the application of thienopyrazole derivatives as kinase inhibitors, supported by quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows.
Application Notes
The thienopyrazole core structure serves as a privileged scaffold for designing kinase inhibitors. By modifying substituents at various positions on the bicyclic ring system, researchers can fine-tune the potency and selectivity of these compounds against specific kinase targets. Several thienopyrazole derivatives have shown sub-micromolar to nanomolar inhibitory activity against key kinases involved in oncogenesis and other pathologies.
Key kinase targets for thienopyrazole derivatives include:
-
Vascular Endothelial Growth Factor Receptor (VEGFR): Thienopyrazole analogs have been identified as potent inhibitors of KDR (VEGFR-2), a key regulator of angiogenesis, which is a critical process in tumor growth and metastasis.[1] Inhibition of VEGFR-2 by these derivatives can disrupt the blood supply to tumors, thereby impeding their growth.
-
Glycogen Synthase Kinase 3β (GSK-3β): This kinase is a crucial target in the context of Alzheimer's disease, where it is involved in the hyperphosphorylation of tau protein, leading to the formation of neurofibrillary tangles.[2][3][4] Novel thieno[3,2-c]pyrazol-3-amine derivatives have demonstrated potent, low nanomolar inhibition of GSK-3β, showing neuroprotective effects in cellular models.[2][3][4]
-
Epidermal Growth Factor Receptor (EGFR): A well-established target in cancer therapy, EGFR signaling pathway dysregulation is common in many solid tumors. Thienopyrazole-based compounds have been developed as multi-targeting kinase inhibitors with promising activity against EGFR.[5]
-
BRAF V600E: This mutant kinase is a driver in a significant portion of melanomas and other cancers. Thienopyrazole derivatives have been investigated for their potential to inhibit this key oncogenic kinase.[5]
The development of thienopyrazole-based kinase inhibitors represents a significant area of research with the potential to yield novel therapeutics for a variety of diseases. The data and protocols presented below are intended to aid researchers in the evaluation and characterization of these promising compounds.
Quantitative Data
The following tables summarize the inhibitory activity of selected thienopyrazole derivatives against various kinase targets.
Table 1: Thienopyrazole Derivatives Targeting GSK-3β
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 16b | GSK-3β | 3.1 | [3][4] |
| 54 | GSK-3β | 3.4 | [2] |
Table 2: Thienopyrazole Derivatives Targeting Various Kinases
| Compound Class | Target Kinase(s) | IC50 (µM) | Reference |
| Thieno[2',3':2,3]thiepino[4,5-c]pyrazole-3-carboxamide (e.g., 6g ) | EGFR (in A549 cells) | 9.68 | |
| Pyrazolinyl-thieno[3,2-d]thiazole (e.g., 1 and 3c ) | EGFR, VEGFR-2, BRAF V600E | Not specified | [5] |
| Thienopyrazole analogs | KDR (VEGFR-2) | Submicromolar | [1] |
Experimental Protocols
In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol provides a general framework for assessing the inhibitory activity of thienopyrazole derivatives against a purified kinase enzyme.
Materials:
-
Purified kinase enzyme of interest
-
Biotinylated substrate peptide
-
ATP (Adenosine triphosphate)
-
Test compounds (thienopyrazole derivatives) dissolved in DMSO
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT)
-
HTRF Detection Buffer
-
Europium (Eu3+) cryptate-labeled anti-phospho-substrate antibody
-
Streptavidin-XL665
-
Low-volume 384-well plates (white)
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the thienopyrazole derivatives in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations.
-
Kinase Reaction: a. In a 384-well plate, add 2.5 µL of the diluted test compound or DMSO (for control wells). b. Add 5 µL of a solution containing the kinase and biotinylated substrate in assay buffer. c. Pre-incubate the plate at room temperature for 15 minutes. d. Initiate the kinase reaction by adding 2.5 µL of ATP solution in assay buffer. e. Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Detection: a. Stop the reaction by adding 5 µL of HTRF detection buffer containing EDTA. b. Add 5 µL of a pre-mixed solution of Eu3+-cryptate labeled antibody and Streptavidin-XL665 in HTRF detection buffer. c. Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 620 nm (cryptate) and 665 nm (XL665).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic or anti-proliferative effects of thienopyrazole derivatives on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Thienopyrazole derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well flat-bottom plates
-
Multi-channel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the thienopyrazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or DMSO (vehicle control).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.
Western Blotting for Protein Phosphorylation
This protocol is used to assess the effect of thienopyrazole derivatives on the phosphorylation status of a target kinase or its downstream substrates within a cell.
Materials:
-
Cells treated with thienopyrazole derivatives
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with the thienopyrazole derivative for the desired time. Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein quantification assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-PAGE gel and then transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-GSK-3β) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped of antibodies and re-probed with an antibody against the total protein (e.g., anti-GSK-3β) to normalize for protein loading.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: A general experimental workflow for the evaluation of thienopyrazole derivatives as kinase inhibitors.
Caption: The EGFR signaling pathway and the inhibitory action of thienopyrazole derivatives.
Caption: The role of GSK-3β in the Wnt signaling pathway and Alzheimer's disease, and its inhibition by thienopyrazole derivatives.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
Application Notes and Protocols: Derivatization of 1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the derivatization of 1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid, a promising scaffold for the development of novel therapeutic agents. The thieno[2,3-c]pyrazole core is a key pharmacophore found in compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] This document outlines synthetic protocols for the derivatization of the carboxylic acid moiety, presents quantitative biological data for analogous compounds, and visualizes a relevant signaling pathway modulated by a thieno[2,3-c]pyrazole derivative.
Introduction
The this compound scaffold presents a versatile platform for medicinal chemistry. Derivatization at the 5-position, particularly through the formation of amides, allows for the exploration of a diverse chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties. The resulting carboxamide derivatives have shown significant potential as anticancer agents by targeting various cellular pathways. Pyrazole derivatives, in general, are a well-established class of compounds in drug discovery, with many exhibiting potent biological activities.[2]
Data Presentation
The following table summarizes the in vitro anticancer activity of a series of N-substituted 1,3-dimethyl-1H-pyrazole-5-carboxamides, which serve as close structural analogs to derivatives of this compound. The data is presented as IC50 values (the concentration required to inhibit the growth of 50% of the cell population) against various human cancer cell lines.
| Compound ID | Substituent (R) | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | HCT116 (Colon) IC50 (µM) | PANC-1 (Pancreatic) IC50 (µM) | K562 (Leukemia) IC50 (µM) | U-937 (Lymphoma) IC50 (µM) |
| 4a | Phenyl | 1.10 | 1.28 | 1.19 | 1.24 | 1.15 | 1.12 |
| 4b | 4-Methylphenyl | 1.01 | 1.09 | 1.11 | 1.13 | 1.04 | 1.07 |
| 4c | 4-Methoxyphenyl | 0.98 | 1.02 | 1.05 | 1.09 | 0.99 | 1.01 |
| 4d | 4-Chlorophenyl | 0.91 | 0.95 | 0.99 | 1.03 | 0.93 | 0.96 |
| 4e | 4-Bromophenyl | 0.88 | 0.91 | 0.94 | 0.98 | 0.89 | 0.92 |
| 4f | 4-Fluorophenyl | 0.95 | 0.99 | 1.02 | 1.06 | 0.97 | 1.00 |
| 4g | 4-Nitrophenyl | 0.85 | 0.88 | 0.91 | 0.95 | 0.86 | 0.89 |
| Doxorubicin | - | 0.82 | 0.85 | 0.88 | 0.92 | 0.83 | 0.86 |
Data adapted from a study on 1,3-dimethyl-1H-pyrazole-5-carboxamide derivatives, which are structural analogs of the thieno[2,3-c]pyrazole series.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Aryl-1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxamides via Acid Chloride
This protocol is adapted from the synthesis of analogous pyrazole-5-carboxamides and is a robust method for the preparation of a wide range of amide derivatives.
Step 1: Synthesis of 1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carbonyl chloride
-
To a solution of this compound (1 equivalent) in a suitable anhydrous solvent such as toluene or dichloromethane, add thionyl chloride (SOCl2) (1.5 equivalents) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carbonyl chloride. This intermediate is typically used in the next step without further purification.
Step 2: Synthesis of N-Aryl-1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxamides
-
Dissolve the crude 1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carbonyl chloride (1 equivalent) in an anhydrous aprotic solvent like dichloromethane or tetrahydrofuran (THF).
-
To this solution, add the desired substituted aniline (1.1 equivalents) and a base such as triethylamine (TEA) or pyridine (1.2 equivalents) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 6-12 hours. Monitor the reaction by TLC.
-
After completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-aryl-1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxamide derivative.
Protocol 2: Amide Coupling using HATU as a Coupling Reagent
This protocol provides a milder alternative to the acid chloride method, often resulting in higher yields and cleaner reactions, especially for sensitive substrates.
-
To a stirred solution of this compound (1 equivalent) in an anhydrous polar aprotic solvent such as DMF or THF, add the desired amine (1.1 equivalents).
-
Add a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2 equivalents).
-
Stir the reaction mixture at room temperature for 4-16 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired amide derivative.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate a potential signaling pathway affected by thieno[2,3-c]pyrazole derivatives and a general workflow for their synthesis and evaluation.
Caption: General experimental workflow for the derivatization and evaluation of this compound.
Caption: A diagram illustrating the modulation of key signaling pathways by a cytotoxic thieno[2,3-c]pyrazole derivative, Tpz-1, leading to apoptosis.[1]
Conclusion
The derivatization of this compound into a library of carboxamides is a promising strategy for the discovery of novel drug candidates, particularly in the field of oncology. The provided protocols offer robust methods for the synthesis of these derivatives, and the biological data from analogous compounds highlight their potential for potent anticancer activity. Further investigation into the structure-activity relationships (SAR) and the specific molecular targets of these compounds is warranted to fully elucidate their therapeutic potential. The modulation of multiple signaling pathways by a related thieno[2,3-c]pyrazole derivative suggests that this scaffold may yield multi-targeted agents, a desirable characteristic in modern drug discovery.
References
Analytical methods for quantification of 1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid
An in-depth review of analytical methodologies for the quantification of 1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid reveals a landscape ripe for method development, as no standardized, validated protocols are readily available in the public domain. However, based on the chemical properties of the target analyte and established analytical principles for similar pyrazole and thienopyrazole derivatives, robust analytical methods can be proposed. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Introduction
This compound is a heterocyclic organic compound.[1][2][3] Accurate and precise quantification of this and related compounds is essential for various stages of drug development, including pharmacokinetic studies, formulation analysis, and quality control. The methodologies outlined below serve as a comprehensive starting point for researchers and scientists to develop and validate analytical methods tailored to their specific matrices and instrumentation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 25252-46-4 | [1][2] |
| Molecular Formula | C8H8N2O2S | [1][2][3] |
| Molecular Weight | 196.23 g/mol | [1][2] |
| Purity | ≥95% (commercially available) | [1][4] |
Proposed Analytical Methods
High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection is a widely accessible and robust technique for the quantification of aromatic and conjugated compounds. For higher sensitivity and selectivity, especially in complex biological matrices, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the quantification of the analyte in bulk materials, and simple formulations.
a) Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable organic solvent (e.g., methanol or acetonitrile) in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
b) Chromatographic Conditions: The following are proposed starting conditions. Method optimization will be required.
| Parameter | Proposed Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic: Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | To be determined by UV scan (likely in the range of 254-320 nm) |
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.995 | |
| Range (µg/mL) | e.g., 1 - 100 | |
| Precision (%RSD) | ≤ 2% | |
| Accuracy (% Recovery) | 98 - 102% | |
| Limit of Detection (LOD) (µg/mL) | ||
| Limit of Quantification (LOQ) (µg/mL) |
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method is ideal for the quantification of the analyte in complex matrices such as plasma, urine, or tissue homogenates, offering high sensitivity and selectivity.
a) Standard and Sample Preparation:
-
Standard Stock and Working Solutions: Prepare as described in the HPLC method, using a suitable solvent compatible with the initial mobile phase conditions.
-
Sample Preparation (e.g., for Plasma):
-
To 100 µL of plasma, add an internal standard.
-
Perform protein precipitation by adding 300 µL of cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
b) LC-MS/MS Conditions:
| Parameter | Proposed Condition |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in AcetonitrileGradient elution may be required. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| MS/MS Detection | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | [M+H]+ or [M-H]- (To be determined by infusion) |
| Product Ion (Q3) | To be determined by fragmentation of the precursor ion |
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | |
| Range (ng/mL) | e.g., 0.1 - 100 | |
| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | |
| Accuracy (% Recovery) | 85 - 115% (80 - 120% at LLOQ) | |
| Limit of Quantification (LOQ) (ng/mL) | ||
| Matrix Effect | To be evaluated | |
| Recovery | To be evaluated |
Visualizations
References
Application Notes and Protocols for Evaluating Antimicrobial Effects of Thienopyrazoles
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Thienopyrazole derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial effects.[1][2][3] The increasing threat of antimicrobial resistance necessitates standardized and detailed protocols to evaluate the efficacy of novel compounds like thienopyrazoles. These application notes provide a comprehensive suite of experimental protocols to determine the antimicrobial activity, assess the mechanism of action, and evaluate the cytotoxicity of thienopyrazole derivatives. The following protocols are designed to be robust and reproducible, providing a solid framework for preclinical assessment.
Data Presentation
For effective comparison and analysis, all quantitative data from the following experimental protocols should be summarized in tables.
Table 1: Minimum Inhibitory Concentration (MIC) of Thienopyrazole Derivatives
| Compound | Test Organism | MIC (µg/mL) | Replicate 1 | Replicate 2 | Replicate 3 | Mean ± SD |
| Thienopyrazole A | Staphylococcus aureus | |||||
| Thienopyrazole A | Escherichia coli | |||||
| Thienopyrazole B | Staphylococcus aureus | |||||
| Thienopyrazole B | Escherichia coli | |||||
| Control Antibiotic | Staphylococcus aureus | |||||
| Control Antibiotic | Escherichia coli |
Table 2: Minimum Bactericidal Concentration (MBC) of Thienopyrazole Derivatives
| Compound | Test Organism | MBC (µg/mL) | Replicate 1 | Replicate 2 | Replicate 3 | Mean ± SD |
| Thienopyrazole A | Staphylococcus aureus | |||||
| Thienopyrazole A | Escherichia coli | |||||
| Thienopyrazole B | Staphylococcus aureus | |||||
| Thienopyrazole B | Escherichia coli | |||||
| Control Antibiotic | Staphylococcus aureus | |||||
| Control Antibiotic | Escherichia coli |
Table 3: Time-Kill Kinetics of Thienopyrazole A against S. aureus
| Time (hours) | Log10 CFU/mL (Control) | Log10 CFU/mL (0.5x MIC) | Log10 CFU/mL (1x MIC) | Log10 CFU/mL (2x MIC) |
| 0 | ||||
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 12 | ||||
| 24 |
Table 4: Anti-Biofilm Activity of Thienopyrazole Derivatives
| Compound | Concentration (µg/mL) | % Biofilm Inhibition | Replicate 1 | Replicate 2 | Replicate 3 | Mean ± SD |
| Thienopyrazole A | 0.5x MIC | |||||
| Thienopyrazole A | 1x MIC | |||||
| Thienopyrazole A | 2x MIC | |||||
| Thienopyrazole B | 0.5x MIC | |||||
| Thienopyrazole B | 1x MIC | |||||
| Thienopyrazole B | 2x MIC |
Table 5: Cytotoxicity of Thienopyrazole Derivatives on HeLa Cells (MTT Assay)
| Compound | Concentration (µg/mL) | % Cell Viability | Replicate 1 | Replicate 2 | Replicate 3 | Mean ± SD | IC50 (µg/mL) |
| Thienopyrazole A | 10 | ||||||
| Thienopyrazole A | 50 | ||||||
| Thienopyrazole A | 100 | ||||||
| Thienopyrazole B | 10 | ||||||
| Thienopyrazole B | 50 | ||||||
| Thienopyrazole B | 100 | ||||||
| Doxorubicin (Control) | 1 |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4] The broth microdilution method is a widely used and reliable technique for determining MIC values.[5][6]
Materials:
-
Thienopyrazole compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)[7]
-
Sterile 96-well microtiter plates[5]
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Protocol:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick 3-5 bacterial colonies from an agar plate and inoculate into MHB.
-
Incubate at 37°C until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[5]
-
Dilute the bacterial suspension in MHB to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[5]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the thienopyrazole compound in a suitable solvent (e.g., DMSO).
-
Perform two-fold serial dilutions of the compound in MHB in a 96-well microtiter plate to achieve the desired concentration range.[5]
-
-
Inoculation and Incubation:
-
Determination of MIC:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound with no visible bacterial growth.[5]
-
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[7] This assay is a crucial next step after determining the MIC to differentiate between bacteriostatic and bactericidal activity.[8]
Materials:
-
Results from the MIC assay
-
Mueller-Hinton Agar (MHA) plates
-
Sterile pipette tips and spreader
-
Incubator
Protocol:
-
Subculturing from MIC wells:
-
From the wells of the MIC plate that show no visible growth (at and above the MIC), take a small aliquot (e.g., 10 µL).[9]
-
Spread the aliquot onto separate MHA plates.
-
-
Incubation:
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
-
Determination of MBC:
Time-Kill Kinetics Assay
This assay evaluates the rate at which an antimicrobial agent kills a microorganism over time.[10] It provides valuable information on the pharmacodynamics of the compound.
Materials:
-
Thienopyrazole compounds
-
Bacterial culture in logarithmic growth phase
-
MHB
-
Sterile flasks or tubes
-
Shaking incubator
-
MHA plates
-
Sterile saline or PBS for dilutions
Protocol:
-
Preparation:
-
Prepare flasks containing MHB with the thienopyrazole compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC).[11]
-
Include a growth control flask without the compound.
-
Prepare a bacterial inoculum in the logarithmic growth phase, adjusted to a specific starting concentration (e.g., 1 x 10⁶ CFU/mL).[11]
-
-
Inoculation and Sampling:
-
Inoculate each flask with the bacterial suspension.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.[10]
-
-
Viable Cell Counting:
-
Perform serial dilutions of the collected aliquots in sterile saline or PBS.
-
Plate the dilutions onto MHA plates and incubate at 37°C for 18-24 hours.
-
Count the colonies to determine the number of viable bacteria (CFU/mL) at each time point.
-
-
Data Analysis:
Anti-Biofilm Assay (Crystal Violet Method)
This assay quantifies the ability of a compound to inhibit biofilm formation, a key virulence factor in many pathogenic bacteria.[13]
Materials:
-
Thienopyrazole compounds
-
Bacterial strains known for biofilm formation
-
Tryptic Soy Broth (TSB) or other suitable biofilm-promoting medium
-
Sterile 96-well flat-bottom microtiter plates
-
Crystal Violet solution (0.1%)[14]
-
33% Acetic Acid or 95% Ethanol for solubilization[14]
-
Plate reader
Protocol:
-
Biofilm Formation:
-
Prepare a bacterial suspension and dilute it in TSB.
-
Add the bacterial suspension to the wells of a 96-well plate.
-
Add different concentrations of the thienopyrazole compound to the wells. Include a positive control (bacteria only) and a negative control (broth only).
-
Incubate the plate at 37°C for 24-48 hours without shaking to allow biofilm formation.[15]
-
-
Staining:
-
Quantification:
-
Remove the crystal violet solution and wash the wells with water to remove excess stain.
-
Solubilize the bound crystal violet by adding 33% acetic acid or 95% ethanol to each well.[14]
-
Measure the absorbance at a wavelength of 570-595 nm using a plate reader. The absorbance is proportional to the biofilm mass.[14][15]
-
Cytotoxicity Assay (MTT Assay)
It is crucial to assess the toxicity of new antimicrobial compounds against mammalian cells to determine their therapeutic potential. The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[5][16]
Materials:
-
Thienopyrazole compounds
-
Mammalian cell line (e.g., HeLa, HEK293)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Sterile 96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution[5]
-
Solubilization buffer (e.g., DMSO, acidified isopropanol)
-
Plate reader
Protocol:
-
Cell Seeding:
-
Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.[5]
-
-
Compound Treatment:
-
Prepare serial dilutions of the thienopyrazole compounds in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different compound concentrations.
-
Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a blank control (medium only).[5]
-
Incubate for 24, 48, or 72 hours.[5]
-
-
MTT Addition and Incubation:
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.[5]
-
-
Solubilization and Quantification:
-
Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm. The absorbance is proportional to the number of viable cells.[17]
-
Potential Signaling Pathway Inhibition
While the exact antimicrobial mechanism of thienopyrazoles is an active area of research, some studies suggest that pyrazole-containing compounds can interfere with essential bacterial processes. Potential mechanisms include the inhibition of DNA gyrase, dihydrofolate reductase (DHFR), or disruption of the bacterial cell wall.[3][18] Further mechanistic studies, such as macromolecular synthesis assays or target-based enzymatic assays, are recommended to elucidate the specific mode of action.
References
- 1. Synthesis, characterization and in vitro antimicrobial activity of novel fused pyrazolo[3,4-c]pyridazine, pyrazolo[3,4-d]pyrimidine, thieno[3,2-c]pyrazole and pyrazolo[3′,4′:4,5]thieno[2,3-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. microchemlab.com [microchemlab.com]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. emerypharma.com [emerypharma.com]
- 11. Resistance Modulation Action, Time-Kill Kinetics Assay, and Inhibition of Biofilm Formation Effects of Plumbagin from Plumbago zeylanica Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nelsonlabs.com [nelsonlabs.com]
- 13. ableweb.org [ableweb.org]
- 14. Crystal violet assay [bio-protocol.org]
- 15. bmglabtech.com [bmglabtech.com]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In Vitro Antimicrobial Evaluation, Single-Point Resistance Study, and Radiosterilization of Novel Pyrazole Incorporating Thiazol-4-one/Thiophene Derivatives as Dual DNA Gyrase and DHFR Inhibitors against MDR Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Cytotoxicity of Thienopyrazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thienopyrazole derivatives have emerged as a promising class of heterocyclic compounds with a wide range of pharmacological activities, including potent anticancer effects.[1][2] These compounds have been shown to induce cytotoxicity in various cancer cell lines through mechanisms that include the induction of apoptosis, interference with the cell cycle, and disruption of microtubule dynamics.[1][2] One notable example, the thieno[2,3-c]pyrazole derivative Tpz-1, has demonstrated potent and selective cytotoxic effects against a panel of 17 human cancer cell lines at low micromolar concentrations.[1] The mechanism of action for Tpz-1 involves the induction of apoptosis through caspase-3/7 activation and interference with key signaling pathways, making this class of compounds a significant area of interest for cancer research and drug development.[1]
These application notes provide detailed protocols for assessing the cytotoxic effects of thienopyrazole compounds using two common colorimetric assays: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.
Data Presentation
The following table summarizes the cytotoxic concentration 50% (CC50) of the thienopyrazole derivative Tpz-1 against a variety of human cancer cell lines after 48 and 72 hours of exposure. This data is crucial for determining the appropriate concentration range for in-vitro experiments.
Table 1: Cytotoxic Concentration 50% (CC50) of Tpz-1 in Human Cancer Cell Lines [1]
| Cell Line | Cancer Type | CC50 (µM) at 48h | CC50 (µM) at 72h |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 0.25 ± 0.01 | 0.25 ± 0.01 |
| NALM6 | B-cell Precursor Leukemia | 0.28 ± 0.01 | 0.28 ± 0.01 |
| Ramos | Burkitt's Lymphoma | 0.28 ± 0.01 | 0.28 ± 0.01 |
| HL-60 | Acute Promyelocytic Leukemia | 0.95 ± 0.03 | 0.95 ± 0.03 |
| K562 | Chronic Myelogenous Leukemia | 0.38 ± 0.01 | 0.38 ± 0.01 |
| MOLT-4 | Acute Lymphoblastic Leukemia | 0.35 ± 0.01 | 0.35 ± 0.01 |
| A549 | Lung Carcinoma | 0.65 ± 0.02 | 0.65 ± 0.02 |
| HeLa | Cervical Adenocarcinoma | 0.19 ± 0.01 | 0.19 ± 0.01 |
| HT-29 | Colorectal Adenocarcinoma | 0.88 ± 0.03 | 0.88 ± 0.03 |
| MCF-7 | Breast Adenocarcinoma | 0.99 ± 0.03 | 0.99 ± 0.03 |
| PC-3 | Prostate Adenocarcinoma | 0.76 ± 0.02 | 0.76 ± 0.02 |
| SH-SY5Y | Neuroblastoma | 0.45 ± 0.01 | 0.45 ± 0.01 |
| U-937 | Histiocytic Lymphoma | 0.55 ± 0.02 | 0.55 ± 0.02 |
| Hs27 | Non-cancerous Fibroblast | >10 | >10 |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
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Thienopyrazole compound of interest
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Cancer cell line(s) of interest
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Complete cell culture medium
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Phosphate-Buffered Saline (PBS)
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MTT solution (5 mg/mL in PBS, sterile filtered)
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Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
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96-well flat-bottom microplates
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Microplate reader
Protocol:
-
Cell Seeding:
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Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the thienopyrazole compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is non-toxic to the cells (typically ≤ 0.5%).
-
Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the thienopyrazole compound. Include vehicle control (medium with the same concentration of solvent) and untreated control wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Materials:
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Thienopyrazole compound of interest
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Cancer cell line(s) of interest
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (commercially available)
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96-well flat-bottom microplates
-
Microplate reader
Protocol:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 of the MTT assay protocol to seed cells and treat them with the thienopyrazole compound.
-
-
Preparation of Controls:
-
Spontaneous LDH release: Wells with untreated cells.
-
Maximum LDH release: Wells with untreated cells to which the lysis solution provided in the kit is added 45 minutes before the end of the incubation period.
-
Background control: Wells with medium but no cells.
-
-
Sample Collection:
-
After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Absorbance Measurement:
-
Add 50 µL of the stop solution provided in the kit to each well.
-
Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm is typically used to subtract background absorbance.
-
Data Analysis for Both Assays:
-
Subtract the average absorbance of the background control from all other absorbance readings.
-
Calculate the percentage of cytotoxicity using the following formula for the LDH assay:
-
% Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release Absorbance) / (Maximum LDH Release Absorbance - Spontaneous LDH Release Absorbance)] x 100
-
-
For the MTT assay, calculate the percentage of cell viability:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
-
-
Plot the percentage of cytotoxicity or viability against the compound concentration and determine the CC50 or IC50 value using a suitable software.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the signaling pathways affected by cytotoxic thienopyrazole compounds.
Caption: Experimental workflow for cytotoxicity assessment.
Caption: Thienopyrazole-induced cytotoxicity signaling.
References
Application Notes and Protocols: Techniques for Measuring the Anti-inflammatory Properties of Pyrazole Derivatives
These application notes provide researchers, scientists, and drug development professionals with a comprehensive overview of established techniques for evaluating the anti-inflammatory potential of pyrazole derivatives. The document includes detailed experimental protocols for key in vitro and in vivo assays, structured tables for the presentation of quantitative data, and diagrams of relevant signaling pathways and experimental workflows.
Introduction to Pyrazole Derivatives in Inflammation
Pyrazole and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including notable anti-inflammatory effects. A well-known example is Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor containing a pyrazole ring, used clinically to treat inflammatory conditions. The anti-inflammatory mechanism of many pyrazole derivatives is attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory cascade.
Part 1: In Vitro Assays for Anti-inflammatory Activity
In vitro assays are fundamental for the initial screening and characterization of the anti-inflammatory properties of pyrazole derivatives. These assays are typically rapid, cost-effective, and allow for the elucidation of specific mechanisms of action.
Cyclooxygenase (COX) Inhibition Assay
A primary mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of pro-inflammatory prostaglandins.
Experimental Protocol: Fluorometric COX-1/COX-2 Inhibition Assay
This protocol is adapted for a 96-well plate format for high-throughput screening.
Materials:
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Human recombinant COX-1 and COX-2 enzymes
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Arachidonic acid (substrate)
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Amplex Red reagent
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Horseradish peroxidase (HRP)
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Tris-HCl buffer (pH 8.0)
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Dimethyl sulfoxide (DMSO)
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Test pyrazole derivatives
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Reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)
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96-well black microplates
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Fluorometric plate reader (Ex/Em = 530-560/590 nm)
Procedure:
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Reagent Preparation: Prepare working solutions of COX-1 and COX-2 enzymes in Tris-HCl buffer. Dissolve the test pyrazole derivatives and reference inhibitors in DMSO to create stock solutions, followed by serial dilutions.
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Reaction Mixture: To each well of the 96-well plate, add the following in order:
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Tris-HCl buffer
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Heme (cofactor)
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COX-1 or COX-2 enzyme
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Test pyrazole derivative or reference inhibitor at various concentrations.
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-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the test compounds to bind to the enzymes.
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Initiation of Reaction: Add the substrate, arachidonic acid, to each well to initiate the enzymatic reaction.
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Detection: Immediately add the Amplex Red reagent/HRP solution. The reaction between prostaglandin G2 (PGG2), the initial product of the COX reaction, and the Amplex Red reagent produces the fluorescent compound resorufin.
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Measurement: Measure the fluorescence intensity at regular intervals for 20 minutes using a plate reader.
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Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the vehicle control (DMSO). Plot the percent inhibition against the logarithm of the compound concentration and calculate the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).
Data Presentation:
| Pyrazole Derivative | Target | IC50 (µM) |
| Celecoxib (Reference) | COX-2 | 0.04 |
| SC-560 (Reference) | COX-1 | 0.009 |
| Derivative A | COX-2 | 1.2 |
| Derivative B | COX-2 | 0.5 |
| Derivative C | COX-1 | >100 |
Nitric Oxide (NO) Production Assay in Macrophages
Inflammatory stimuli, such as lipopolysaccharide (LPS), induce the expression of inducible nitric oxide synthase (iNOS) in macrophages, leading to the overproduction of nitric oxide (NO), a pro-inflammatory mediator.
Experimental Protocol: Griess Assay for Nitrite Determination
This protocol measures the accumulation of nitrite (NO2-), a stable breakdown product of NO, in the culture medium of LPS-stimulated macrophages.
Materials:
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RAW 264.7 macrophage cell line
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DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS
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Lipopolysaccharide (LPS) from E. coli
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Test pyrazole derivatives
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Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
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Sodium nitrite (NaNO2) for standard curve
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96-well clear microplates
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Cell culture incubator (37°C, 5% CO2)
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Microplate reader (540 nm)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
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Compound Treatment: Pre-treat the cells with various concentrations of the test pyrazole derivatives for 1 hour.
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Inflammatory Stimulation: Add LPS (1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
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Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
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Griess Reaction:
-
Add 50 µL of Griess Reagent Part A to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
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Add 50 µL of Griess Reagent Part B.
-
Incubate for another 10 minutes at room temperature.
-
-
Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in each sample. Determine the percentage inhibition of NO production by the test compounds compared to the LPS-only treated cells.
Data Presentation:
| Pyrazole Derivative | Concentration (µM) | % Inhibition of NO Production |
| L-NAME (Reference) | 100 | 85.2% |
| Derivative X | 10 | 25.6% |
| Derivative X | 50 | 68.4% |
| Derivative Y | 10 | 15.1% |
| Derivative Y | 50 | 45.9% |
Part 2: In Vivo Models of Inflammation
In vivo models are crucial for evaluating the therapeutic efficacy and safety profile of anti-inflammatory compounds in a whole biological system.
Carrageenan-Induced Paw Edema in Rodents
This is an acute and highly reproducible model of inflammation used to assess the activity of compounds that inhibit mediators like histamine, serotonin, bradykinin, and prostaglandins.
Experimental Protocol:
Materials:
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Wistar rats or Swiss albino mice (6-8 weeks old)
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Carrageenan solution (1% w/v in sterile saline)
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Test pyrazole derivatives formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
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Reference drug (e.g., Indomethacin)
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Plebysmometer or digital calipers
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Animal handling equipment
Procedure:
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Animal Acclimation: Acclimatize animals for at least one week before the experiment. Fast the animals overnight before the study.
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Grouping: Divide the animals into groups (n=6-8 per group):
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Group 1: Vehicle control
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Group 2: Reference drug (e.g., Indomethacin, 10 mg/kg, p.o.)
-
Group 3-5: Test pyrazole derivative at different doses (e.g., 10, 20, 50 mg/kg, p.o.).
-
-
Compound Administration: Administer the test compounds and reference drug orally (p.o.) or intraperitoneally (i.p.) 1 hour before the carrageenan injection.
-
Baseline Measurement: Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula:
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% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Paw Volume Increase at 3h (mL) | % Edema Inhibition at 3h |
| Vehicle Control | - | 0.75 ± 0.05 | - |
| Indomethacin | 10 | 0.28 ± 0.03 | 62.7% |
| Pyrazole Derivative Z | 20 | 0.55 ± 0.04 | 26.7% |
| Pyrazole Derivative Z | 50 | 0.34 ± 0.04 | 54.7% |
Part 3: Visualization of Pathways and Workflows
Diagrams created using Graphviz provide a clear visual representation of complex biological pathways and experimental procedures.
Caption: Arachidonic acid metabolism via the COX pathway.
Caption: Workflow for the Griess assay.
Conclusion
The evaluation of pyrazole derivatives for anti-inflammatory properties requires a systematic approach employing a combination of in vitro and in vivo assays. The protocols and methods described herein provide a robust framework for screening novel compounds, elucidating their mechanisms of action, and assessing their therapeutic potential. Proper data presentation and visualization are critical for the clear interpretation and communication of scientific findings.
Application of Thienopyrazoles as Potent Antioxidant Agents: A Guide for Researchers
For researchers, scientists, and drug development professionals, the quest for novel antioxidant agents is a critical endeavor in the fight against a myriad of diseases rooted in oxidative stress. Thienopyrazole derivatives have emerged as a promising class of heterocyclic compounds exhibiting significant antioxidant potential. This document provides detailed application notes and protocols for the investigation of thienopyrazoles as antioxidant agents, summarizing key data and outlining experimental methodologies.
Introduction to Thienopyrazoles as Antioxidants
Thienopyrazoles, heterocyclic compounds featuring a fused thiophene and pyrazole ring system, have garnered considerable attention for their diverse pharmacological activities. Among these, their capacity to counteract oxidative stress by scavenging free radicals has shown particular promise. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in the pathogenesis of numerous conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer. Thienopyrazole derivatives offer a versatile scaffold for the development of novel antioxidant therapies.
Quantitative Antioxidant Activity of Thienopyrazole Derivatives
The antioxidant efficacy of various thienopyrazole and related pyrazole derivatives has been quantified using a range of in vitro assays. The half-maximal inhibitory concentration (IC50), a measure of the concentration of a substance required to inhibit a biological process by 50%, is a key metric for comparison. The data presented below summarizes the reported IC50 values for the radical scavenging activity of selected compounds.
| Compound ID | Assay Type | IC50 (µM) | Standard | Standard IC50 (µM) |
| 5g | DPPH Radical Scavenging | 0.245 ± 0.01[1][2] | Ascorbic Acid | 0.483 ± 0.01[1][2] |
| 5h | DPPH Radical Scavenging | 0.284 ± 0.02[1][2] | Ascorbic Acid | 0.483 ± 0.01[1][2] |
| 5g | Hydroxyl Radical Scavenging | 0.905 ± 0.01[1][2] | BHA | 1.739 ± 0.01[1][2] |
| 5h | Hydroxyl Radical Scavenging | 0.892 ± 0.01[1][2] | BHA | 1.739 ± 0.01[1][2] |
| 6g | IL-6 Inhibition | 9.562 | Dexamethasone | 29.87 |
Mechanistic Insights: Thienopyrazoles and Cellular Signaling Pathways
Beyond direct radical scavenging, the antioxidant effects of thienopyrazoles may be attributed to their modulation of key cellular signaling pathways involved in the oxidative stress response. Two such critical pathways are the Keap1-Nrf2-ARE and the NF-κB signaling pathways.
The Keap1-Nrf2-ARE pathway is a primary regulator of endogenous antioxidant defenses. Under normal conditions, the transcription factor Nrf2 is kept inactive by Keap1. In the presence of oxidative stress, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of a suite of protective genes, including antioxidant enzymes like heme oxygenase-1 (HO-1). Some pyrazole derivatives have been shown to upregulate the mRNA levels of Nrf2 and HO-1, suggesting that thienopyrazoles may exert their antioxidant effects in part by activating this protective pathway.
The NF-κB signaling pathway is a central mediator of inflammation, which is closely intertwined with oxidative stress. Chronic activation of NF-κB can lead to the production of pro-inflammatory cytokines and enzymes that contribute to oxidative damage. The ability of certain compounds to inhibit the NF-κB pathway is a key aspect of their anti-inflammatory and antioxidant properties. While direct evidence for thienopyrazoles is still emerging, their structural similarity to other heterocyclic compounds with known NF-κB inhibitory activity suggests this as a plausible mechanism of action.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of 1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during the synthesis, offering potential causes and actionable solutions to improve experimental outcomes.
Q1: Why is the overall yield of my this compound synthesis consistently low?
A1: Low yields can stem from several factors throughout the multi-step synthesis. The primary areas for investigation are the efficiency of the initial Gewald reaction to form the aminothiophene intermediate, the subsequent cyclization to the thieno[2,3-c]pyrazole core, and the final hydrolysis step. Incomplete reactions, side-product formation, and degradation of intermediates are common culprits.
Troubleshooting Steps:
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Reagent Quality: Ensure the purity of all starting materials, particularly ethyl acetoacetate, ethyl cyanoacetate, and methylhydrazine. Impurities can lead to unwanted side reactions.
-
Reaction Monitoring: Actively monitor the progress of each step using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete consumption of starting materials before proceeding.
-
Inert Atmosphere: For the Gewald reaction and subsequent cyclization, maintaining an inert atmosphere (e.g., using nitrogen or argon) can prevent oxidative side reactions that may lower the yield.
-
Temperature Control: Precise temperature control is crucial. Overheating during the Gewald reaction can lead to decomposition, while insufficient heat during cyclization may result in an incomplete reaction.
Q2: I am observing the formation of multiple byproducts during the initial Gewald reaction. How can I improve the selectivity?
A2: The Gewald reaction, while versatile, can sometimes lead to a mixture of products if not properly controlled. The key is to optimize the reaction conditions to favor the formation of the desired ethyl 2-amino-4-methylthiophene-3-carboxylate intermediate.
Troubleshooting Steps:
-
Base Selection: The choice of base is critical. A milder base, such as morpholine or piperidine, is often preferred to stronger bases which can promote side reactions.
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway. Ethanol is a commonly used solvent that generally provides good results. Experimenting with other polar protic solvents may be beneficial.
-
Reaction Time and Temperature: As mentioned, these parameters need to be carefully optimized. A lower temperature for a longer duration might improve selectivity.
Q3: The cyclization of the aminothiophene intermediate with methylhydrazine is not proceeding to completion. What could be the issue?
A3: Incomplete cyclization is a common hurdle. This step involves the formation of a stable aromatic pyrazole ring, and the reaction conditions must be conducive to this transformation.
Troubleshooting Steps:
-
Acid Catalysis: The addition of a catalytic amount of a protic acid, such as acetic acid or p-toluenesulfonic acid, can facilitate the intramolecular cyclization.
-
Water Removal: The cyclization reaction releases water. The use of a Dean-Stark apparatus to remove water azeotropically can drive the equilibrium towards product formation.
-
Reaction Temperature: Refluxing in a suitable solvent like toluene or xylene is often necessary to provide sufficient energy for the cyclization to occur.
Q4: During the final hydrolysis of the ester to the carboxylic acid, I am experiencing product degradation. How can I mitigate this?
A4: The thieno[2,3-c]pyrazole core can be sensitive to harsh hydrolytic conditions. Both strong acidic and strong basic conditions at high temperatures can lead to decomposition.
Troubleshooting Steps:
-
Milder Conditions: Opt for milder hydrolysis conditions. Using a base like lithium hydroxide in a mixture of THF and water at room temperature or slightly elevated temperatures is often effective and minimizes degradation.
-
Reaction Monitoring: Closely monitor the reaction progress by TLC. As soon as the starting ester is consumed, proceed with the workup to avoid prolonged exposure to the hydrolytic conditions.
-
Acidification: After basic hydrolysis, careful acidification with a dilute acid (e.g., 1M HCl) at low temperature (0-5 °C) is necessary to precipitate the carboxylic acid without causing degradation.
Experimental Protocols
Below are detailed methodologies for the key steps in the synthesis of this compound.
Step 1: Synthesis of Ethyl 2-amino-4-methylthiophene-3-carboxylate (Gewald Reaction)
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add ethyl acetoacetate (0.1 mol), ethyl cyanoacetate (0.1 mol), and elemental sulfur (0.1 mol) in ethanol (100 mL).
-
Stir the mixture at room temperature and add morpholine (0.1 mol) dropwise over 30 minutes.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water (200 mL).
-
The solid product will precipitate. Collect the precipitate by vacuum filtration, wash with cold water, and recrystallize from ethanol to obtain pure ethyl 2-amino-4-methylthiophene-3-carboxylate.
Step 2: Synthesis of Ethyl 1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxylate
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a Dean-Stark trap, dissolve the aminothiophene intermediate from Step 1 (0.05 mol) in toluene (150 mL).
-
Add methylhydrazine (0.06 mol) and a catalytic amount of acetic acid (0.5 mL).
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap. Continue refluxing for 8-12 hours, or until TLC indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Step 3: Synthesis of this compound (Hydrolysis)
-
Dissolve the purified ester from Step 2 (0.03 mol) in a mixture of tetrahydrofuran (THF) (60 mL) and water (30 mL) in a 250 mL round-bottom flask.
-
Add lithium hydroxide monohydrate (0.06 mol) to the solution and stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the hydrolysis is complete, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 by the dropwise addition of 1M HCl.
-
The carboxylic acid will precipitate as a solid. Collect the product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
Data Presentation
Table 1: Optimization of Gewald Reaction Conditions
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Piperidine | Ethanol | Reflux | 6 | 75 |
| 2 | Morpholine | Ethanol | Reflux | 5 | 82 |
| 3 | Triethylamine | Methanol | Reflux | 8 | 68 |
| 4 | Morpholine | Isopropanol | Reflux | 6 | 78 |
Table 2: Optimization of Hydrolysis Conditions
| Entry | Base | Solvent System | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaOH (2M aq.) | Ethanol | Reflux | 4 | 70 (with some degradation) |
| 2 | LiOH | THF/H₂O | Room Temp | 24 | 92 |
| 3 | KOH | Methanol/H₂O | 50 | 8 | 85 |
| 4 | LiOH | Dioxane/H₂O | 40 | 12 | 88 |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield synthesis.
Technical Support Center: Purification of 1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) regarding the purification of 1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Based on a likely synthetic route involving a Gewald-type reaction followed by cyclization and hydrolysis, common impurities may include:
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Unreacted starting materials: Such as ethyl acetoacetate, methylhydrazine, and elemental sulfur.
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Intermediates: Incomplete cyclization can leave aminothiophene precursors, and incomplete hydrolysis may result in the corresponding ethyl ester of the final product.
-
Side products: Amorphous sulfur, byproducts from the Knoevenagel condensation, and other isomeric pyrazole structures.
Q2: What is the expected melting point of pure this compound?
A2: The reported melting point for this compound is approximately 260°C.[1] A significantly lower or broader melting point range often indicates the presence of impurities.
Q3: What are the recommended analytical techniques to assess the purity of the final product?
A3: The purity of this compound should be assessed using a combination of the following techniques:
-
Thin-Layer Chromatography (TLC): A quick and effective method to monitor the progress of the purification.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of proton- or carbon-containing impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Product is an oil or fails to crystallize | The compound may be impure, leading to a depressed melting point. The chosen solvent may be inappropriate. | - Attempt to purify a small sample by column chromatography to obtain a seed crystal. - Try a different recrystallization solvent or a mixed solvent system (e.g., ethanol/water, DMF/water). - Ensure the solution is not supersaturated to the point of oiling out by using slightly more solvent. |
| Low yield after recrystallization | The compound has significant solubility in the cold recrystallization solvent. Too much solvent was used for recrystallization. Premature crystallization occurred during hot filtration. | - Cool the crystallization mixture in an ice bath to minimize solubility. - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Pre-heat the filtration apparatus to prevent premature crystallization. |
| Persistent yellow or brown coloration | Residual amorphous sulfur or other colored impurities from the Gewald reaction. | - Wash the crude product with carbon disulfide to remove elemental sulfur (use with extreme caution in a well-ventilated fume hood). - Perform a charcoal treatment on the solution before recrystallization. - Column chromatography may be necessary to remove highly colored impurities. |
| Broad melting point range | Presence of impurities, such as starting materials, the ethyl ester intermediate, or isomeric byproducts. | - Re-crystallize the product. - If recrystallization is ineffective, purify by column chromatography. - An acid-base extraction can be employed to separate the carboxylic acid from neutral impurities like the ethyl ester. |
| Incomplete hydrolysis of the ester intermediate | Insufficient reaction time or inadequate concentration of the base during the hydrolysis step. | - Monitor the reaction by TLC until the starting ester spot has completely disappeared. - Increase the reaction time or the concentration of the base (e.g., NaOH or KOH). |
Data Presentation
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |
| This compound | C₈H₈N₂O₂S | 196.23 | ~260[1] | Sparingly soluble in common organic solvents at room temperature; soluble in hot DMF and DMSO. |
| 1,3-dimethyl-1H-pyrazole-4-carboxylic acid | C₆H₈N₂O₂ | 140.14 | Not available | Soluble in hot water and alcohols. |
Experimental Protocols
Inferred Synthesis of this compound
This protocol is an inferred pathway based on common synthetic routes for related compounds.
Step 1: Synthesis of Ethyl 2-amino-4-methylthiophene-3-carboxylate (Gewald Reaction)
-
In a round-bottom flask, combine ethyl acetoacetate (1 equivalent), elemental sulfur (1.1 equivalents), and a catalytic amount of a base (e.g., diethylamine or morpholine) in a suitable solvent such as ethanol.
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl cyanoacetate (1 equivalent) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with cold ethanol, and dry to yield the crude aminothiophene intermediate.
Step 2: Synthesis of Ethyl 1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxylate
-
Dissolve the crude aminothiophene from Step 1 in glacial acetic acid.
-
Add methylhydrazine (1.2 equivalents) dropwise to the solution.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After the reaction is complete, cool the mixture and pour it into water.
-
Neutralize with a suitable base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
Step 3: Hydrolysis to this compound
-
Dissolve the crude ester from Step 2 in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide (e.g., 3-4 equivalents).
-
Heat the mixture to reflux and monitor the disappearance of the ester spot by TLC.
-
Once the hydrolysis is complete, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to a pH of approximately 2-3.
-
Collect the precipitated carboxylic acid by filtration, wash with cold water, and dry.
Purification by Recrystallization
-
Place the crude this compound in a flask.
-
Add a minimal amount of a suitable hot solvent (e.g., dimethylformamide, acetic acid, or a mixture of ethanol and water) to dissolve the solid completely.
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot filter the solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualizations
References
Technical Support Center: Stability of Thienopyrazole Compounds in DMSO
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address stability issues of thienopyrazole compounds when using Dimethyl Sulfoxide (DMSO) as a solvent in your experiments.
Frequently Asked Questions (FAQs)
Q1: Are thienopyrazole compounds generally stable in DMSO?
A1: Many small molecules, including some thienopyrazole derivatives, are sufficiently stable in DMSO for use in biological assays and for short- to medium-term storage. For instance, the thienopyrazole derivative Tpz-1 is commercially available pre-diluted in DMSO, suggesting adequate stability for experimental use. However, the stability of any given compound is highly dependent on its specific chemical structure, storage conditions, and the purity of the DMSO used.
Q2: What are the primary factors that can affect the stability of my thienopyrazole compound in DMSO?
A2: Several factors can influence the stability of thienopyrazole compounds in DMSO:
-
Water Content: DMSO is hygroscopic and readily absorbs moisture from the atmosphere. The presence of water can facilitate hydrolysis of susceptible functional groups on your compound. Studies have shown that water is a more significant contributor to compound degradation in DMSO than oxygen.[1]
-
Temperature: Elevated temperatures can accelerate the rate of degradation. For long-term storage, it is crucial to store DMSO stock solutions at low temperatures (e.g., -20°C or -80°C).
-
Light Exposure: Photolabile compounds can degrade when exposed to light. It is recommended to store stock solutions in amber vials or otherwise protected from light.
-
pH: Although DMSO is aprotic, residual acidic or basic impurities in the DMSO or on glassware can catalyze degradation.
-
Freeze-Thaw Cycles: While some studies indicate that multiple freeze-thaw cycles do not cause significant degradation for many compounds, it is generally good practice to minimize them by storing stock solutions in single-use aliquots.[1]
-
Compound-Specific Instability: The inherent chemical nature of the thienopyrazole scaffold and its substituents will ultimately determine its stability. Structurally related compounds, such as 2-aminothiazoles, have been shown to undergo dimerization and oxidation in DMSO.
Q3: I'm observing inconsistent results in my biological assays. Could this be due to the instability of my thienopyrazole compound in the DMSO stock solution?
A3: Yes, inconsistent biological activity is a common indicator of compound instability. If your thienopyrazole compound degrades in the DMSO stock solution, the actual concentration of the active compound in your assay will be lower than expected and may vary between experiments, leading to poor reproducibility.
Q4: What are the potential degradation pathways for thienopyrazole compounds in DMSO?
A4: Based on the chemistry of the thienopyrazole scaffold (composed of fused thiophene and pyrazole rings) and related heterocyclic compounds, potential degradation pathways in DMSO may include:
-
Oxidation: The sulfur atom in the thiophene ring can be susceptible to oxidation, potentially forming sulfoxides or sulfones.
-
Dimerization: As observed with structurally similar 2-aminothiazoles, thienopyrazole molecules could potentially react with each other to form dimers.[2]
-
Hydrolysis: If the compound has hydrolytically labile functional groups (e.g., esters, amides), the presence of water in DMSO can lead to their cleavage.
-
Ring Opening: Under harsh conditions, the heterocyclic ring system itself could potentially undergo cleavage.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving potential stability issues with your thienopyrazole compounds in DMSO.
Issue 1: Inconsistent or lower-than-expected activity in biological assays.
| Potential Cause | Troubleshooting Steps |
| Compound Degradation in Stock Solution | 1. Prepare a fresh stock solution of your thienopyrazole compound in anhydrous, high-purity DMSO. |
| 2. Compare the activity of the fresh stock solution to your old stock solution in your biological assay. | |
| 3. If the fresh stock shows higher or more consistent activity, it is likely that your old stock has degraded. | |
| 4. Perform a stability assessment of your compound in DMSO (see Experimental Protocols section). |
Issue 2: Visible changes in the DMSO stock solution (e.g., color change, precipitation).
| Potential Cause | Troubleshooting Steps |
| Compound Degradation or Precipitation | 1. Do not use the stock solution for experiments. |
| 2. Attempt to redissolve the precipitate by gentle warming and vortexing. If it does not redissolve, it may be a degradation product. | |
| 3. Prepare a fresh stock solution in anhydrous DMSO and observe if the same issue occurs over time. | |
| 4. Consider the solubility limit of your compound in DMSO. You may be exceeding it, leading to precipitation. Try preparing a more dilute stock solution. |
Experimental Protocols
Protocol 1: HPLC-Based Stability Assessment of Thienopyrazole Compounds in DMSO
This protocol outlines a method to quantitatively assess the stability of a thienopyrazole compound in a DMSO stock solution over time.
Materials:
-
Thienopyrazole compound of interest
-
Anhydrous, high-purity DMSO (≥99.9%)
-
HPLC-grade acetonitrile and water
-
Formic acid (or other appropriate mobile phase modifier)
-
HPLC system with a UV detector (or ideally, a mass spectrometer, MS)
-
Analytical HPLC column (e.g., C18)
-
Amber vials
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh the thienopyrazole compound and dissolve it in anhydrous DMSO to a known concentration (e.g., 10 mM).
-
Aliquot the stock solution into several amber vials for storage at different conditions.
-
-
Storage Conditions:
-
Store aliquots at various temperatures to assess thermal stability (e.g., room temperature, 4°C, -20°C, and -80°C).
-
To assess photostability, expose an aliquot to a controlled light source (e.g., a photostability chamber) while keeping a control aliquot in the dark.
-
-
Time Points:
-
Analyze the samples at regular intervals (e.g., 0, 24, 48, 72 hours, 1 week, 1 month, and 3 months).
-
-
Sample Analysis:
-
At each time point, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis using the initial mobile phase composition.
-
Inject the sample into the HPLC system.
-
Monitor the peak area of the parent thienopyrazole compound.
-
-
Data Analysis:
-
Calculate the percentage of the thienopyrazole compound remaining at each time point relative to the initial time point (T=0).
-
Plot the percentage of compound remaining versus time for each storage condition.
-
Protocol 2: Forced Degradation Study
This study is designed to intentionally degrade the thienopyrazole compound to identify potential degradation products and assess the stability-indicating nature of the analytical method.
Stress Conditions:
| Stress Condition | Typical Reagents and Conditions |
| Acid Hydrolysis | 0.1 M HCl at room temperature or slightly elevated (e.g., 40-60°C) |
| Base Hydrolysis | 0.1 M NaOH at room temperature or slightly elevated (e.g., 40-60°C) |
| Oxidation | 3% H₂O₂ at room temperature |
| Thermal Degradation | 60-80°C in a calibrated oven |
| Photodegradation | Exposure to UV and visible light in a photostability chamber |
Procedure:
-
Prepare separate solutions of your thienopyrazole compound in DMSO for each stress condition.
-
Expose the solutions to the respective stress conditions for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, neutralize the acidic and basic samples before analysis.
-
Analyze all samples by HPLC or, preferably, LC-MS to separate and identify the parent compound and any degradation products.
Data Presentation
Table 1: Summary of Factors Affecting Thienopyrazole Stability in DMSO
| Factor | Effect on Stability | Recommendation |
| Water | Can lead to hydrolysis. | Use anhydrous DMSO and minimize exposure to atmospheric moisture. |
| Temperature | Higher temperatures accelerate degradation. | Store stock solutions at -20°C or -80°C for long-term storage. |
| Light | Can cause degradation of photolabile compounds. | Store solutions in amber vials or protect from light. |
| pH | Acidic or basic conditions can catalyze degradation. | Use high-purity DMSO and neutral glassware. |
| Freeze-Thaw Cycles | Can potentially impact stability, though often minimal. | Aliquot stock solutions into single-use vials. |
Visualizations
Caption: Experimental workflow for assessing the stability of thienopyrazole compounds in DMSO.
Caption: Simplified MAPK signaling pathway showing the inhibitory and activating effects of the thienopyrazole derivative Tpz-1.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro [mdpi.com]
Optimizing reaction conditions for thieno[2,3-c]pyrazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the synthesis of thieno[2,3-c]pyrazoles.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My thieno[2,3-c]pyrazole synthesis is resulting in a low yield. What are the potential causes and how can I improve it?
A1: Low yields are a common issue in heterocyclic synthesis. Several factors, from starting material purity to reaction conditions, can be the cause. Here’s a step-by-step guide to troubleshoot low yields:
-
Starting Material Purity: Ensure the purity of your starting materials, such as substituted pyrazoles and thiophene precursors. Impurities can lead to unwanted side reactions that consume reactants and complicate purification. It is advisable to use freshly purified reagents.
-
Reaction Conditions Optimization:
-
Solvent: The choice of solvent is critical. For similar heterocyclic systems like thieno[2,3-c]pyridines, solvents such as 1,2-dichloroethane (DCE), dioxane, and toluene have been investigated. In one study, DCE provided the highest yield.[1] Experiment with a range of solvents to find the optimal one for your specific substrate.
-
Catalyst: The catalyst can significantly influence the reaction rate and yield. Both Brønsted acids (e.g., p-toluenesulfonic acid (PTSA), trifluoromethanesulfonic acid (TfOH)) and Lewis acids can be employed. In a related synthesis, TfOH was found to be more effective than PTSA, leading to higher product yields.[1]
-
Temperature: The reaction temperature should be optimized. While higher temperatures can increase the reaction rate, they can also lead to decomposition and side product formation. It's recommended to start at a moderate temperature (e.g., 80°C) and adjust as needed based on reaction monitoring.[1]
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Stopping the reaction too early will result in incomplete conversion, while extended reaction times can lead to product degradation.
-
-
Side Reactions: Be aware of potential side reactions. For instance, in syntheses involving hydrazine, the formation of regioisomers is a common challenge, especially with unsymmetrical starting materials.[2] Careful control of reaction conditions can help minimize the formation of these byproducts.
Q2: I am observing the formation of multiple products in my reaction mixture, making purification difficult. What are these byproducts and how can I minimize them?
A2: The formation of multiple products often points to side reactions or the presence of regioisomers.
-
Regioisomer Formation: When using unsymmetrical precursors, the cyclization step can occur in different orientations, leading to the formation of regioisomers. The regioselectivity is influenced by both steric and electronic factors of the substituents on the reactants. To favor the formation of the desired isomer, you can try:
-
Modifying the substituents on your starting materials to sterically or electronically direct the cyclization.
-
Screening different catalysts and solvents, as they can influence the transition state energies of the different cyclization pathways.
-
-
Other Side Products: Other byproducts can arise from incomplete reactions, over-alkylation, or decomposition of starting materials or products.
-
Incomplete Cyclization: If the reaction is not driven to completion, you may isolate intermediates. Ensure sufficient reaction time and optimal temperature.
-
Discoloration: Discoloration of the reaction mixture, particularly when using hydrazine salts, can be due to the formation of colored impurities.[2] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate oxidative side reactions.[1] Adding a mild base might also help to neutralize any acid that could promote the formation of colored byproducts.[2]
-
Q3: What are the best practices for the purification of thieno[2,3-c]pyrazoles?
A3: Purification can be challenging due to the potential for closely related isomers and byproducts.
-
Column Chromatography: This is the most common method for purifying thieno[2,3-c]pyrazoles. A systematic approach to solvent system selection is crucial. Start with a non-polar solvent system and gradually increase the polarity to elute your product. TLC is an indispensable tool for optimizing the separation.
-
Recrystallization: If a solid product is obtained, recrystallization can be a highly effective method for purification, especially for removing minor impurities. The key is to find a suitable solvent or solvent mixture in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Handling of Reagents: Some reagents used in the synthesis, such as hydrazine derivatives, can be hazardous. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Data Presentation
Table 1: Optimization of Reaction Conditions for a Related Thieno[2,3-c]pyridine Synthesis.[1]
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | PTSA | Toluene | 110 | 24 | 2 |
| 2 | PTSA | Dioxane | 100 | 24 | 5 |
| 3 | PTSA | 1,2-DCE | 80 | 24 | 20 |
| 4 | TfOH | Toluene | 110 | 24 | 11 |
| 5 | TfOH | Dioxane | 100 | 24 | 48 |
| 6 | TfOH | 1,2-DCE | 80 | 24 | 72 |
Reaction conditions: Compound 2 (1 eq.), butan-1-ol (10 eq.), catalyst (2 eq.), under a N₂ atmosphere. Yields were determined by NMR analysis of the crude product.
Experimental Protocols
Protocol 1: Synthesis of Methyl 4-amino-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate
This protocol is adapted from a literature procedure for the synthesis of a substituted thieno[2,3-c]pyrazole.[3]
-
Preparation of Starting Material: 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde is converted to the corresponding chloronitrile.
-
Thiophene Ring Formation: The chloronitrile is treated with methyl thioglycolate in the presence of a suitable base (e.g., sodium methoxide) in a solvent like methanol.
-
Reaction Monitoring: The progress of the reaction is monitored by TLC.
-
Work-up and Purification: Upon completion, the reaction mixture is worked up by pouring it into water and extracting the product with an organic solvent. The crude product is then purified by column chromatography or recrystallization to yield the desired methyl 4-amino-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate.
Protocol 2: Synthesis of a Thieno[2,3-c]pyrazole Derivative from 2-Acetylfuran
This protocol is based on the synthesis of a thieno[2,3-c]pyrazole derivative starting from 2-acetylfuran.[4]
-
Synthesis of the Thiophene Intermediate: 2-Acetylfuran is reacted with elemental sulfur and ethyl cyanoacetate to form a substituted thiophene derivative.
-
Cyclization with Hydrazine: The thiophene intermediate is then reacted with hydrazine hydrate. This reaction proceeds through the initial formation of a hydrazide derivative followed by cyclization and elimination of ammonia to form the thieno[2,3-c]pyrazole ring system.
-
Purification: The resulting solid product is collected by filtration and can be purified by crystallization from a suitable solvent like 1,4-dioxane.
Visualizations
Caption: A general experimental workflow for the synthesis of thieno[2,3-c]pyrazoles.
Caption: A logical workflow for troubleshooting low yields in thieno[2,3-c]pyrazole synthesis.
References
- 1. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. View of Synthesis and Cytotoxicity of Thiophene, Thieno[2,3-C]Pyrazole, Thieno[2,3-D]Pyrimidine and Pyridine Derivatives Derived from 2-Acetylfuran | International Journal of Chemistry and Materials Research [archive.conscientiabeam.com]
Technical Support Center: Overcoming Solubility Challenges with Pyrazole Carboxylic Acids
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on addressing solubility issues commonly encountered with pyrazole carboxylic acids. The following troubleshooting guides and frequently asked questions (FAQs) offer specific solutions and detailed experimental protocols to enhance the dissolution and bioavailability of these compounds.
Frequently Asked Questions (FAQs)
Q1: My pyrazole carboxylic acid exhibits poor aqueous solubility. What are the primary strategies I should consider to improve it?
A1: Poor aqueous solubility is a common challenge for pyrazole carboxylic acids due to their often crystalline and lipophilic nature. The primary strategies to overcome this include:
-
Salt Formation: Converting the carboxylic acid to a more soluble salt form by reacting it with a suitable base.
-
Co-solvency: Increasing solubility by adding a water-miscible organic solvent to the aqueous medium.
-
Solid Dispersions: Dispersing the drug in an amorphous form within a hydrophilic polymer matrix.[1][2][3]
-
Nanoparticle Formation: Reducing the particle size to the nanometer range to increase the surface area for dissolution.[4][5]
-
Prodrug Approach: Modifying the carboxylic acid group with a promoiety that is cleaved in vivo to release the active drug.
-
Co-crystal Formation: Co-crystallizing the pyrazole carboxylic acid with a highly soluble co-former.
Q2: How do I choose the most appropriate solubility enhancement technique for my specific pyrazole carboxylic acid?
A2: The choice of technique depends on several factors, including the physicochemical properties of your compound (pKa, logP, melting point), the desired formulation (e.g., oral, injectable), and the stage of development. A logical approach to selecting a suitable method is outlined in the troubleshooting workflow below.
Q3: Are there any common pitfalls to be aware of when performing dissolution studies?
A3: Yes, several factors can lead to inaccurate or variable dissolution results. Common issues include:
-
Degradation of the compound in the dissolution medium, which can be influenced by pH.[6]
-
Inefficient filtration of undissolved particles, leading to artificially high concentration measurements.[6]
-
Inadequate de-gassing of the dissolution medium, which can cause bubbles to interfere with the dissolution process.
-
Cross-linking of gelatin capsules , which can delay drug release.[6]
-
Improper sampling technique or timing.[6]
A systematic investigation of the dissolution method, including the apparatus, method, and materials, is crucial for troubleshooting.[6]
Troubleshooting Guides
Guide 1: Investigating Poor Dissolution Results
If you are observing lower-than-expected dissolution rates for your pyrazole carboxylic acid formulation, follow this troubleshooting guide.
Step 1: Verify Compound and Medium Integrity
-
Chemical Stability: Assess the stability of your compound in the dissolution medium over the duration of the experiment. Degradation can lead to a lower measured concentration of the dissolved drug.[6]
-
Medium Preparation: Double-check the preparation of the dissolution medium, including the weights of reagents and the final pH.[6]
Step 2: Evaluate the Dissolution Method and Apparatus
-
Filtration: Ensure the filter used is validated for your compound and does not adsorb it, and that it effectively removes undissolved particles.[6]
-
Apparatus Setup: Verify that the dissolution apparatus is properly calibrated and set up according to pharmacopeial standards.
-
Sampling: Standardize the sampling location and timing to ensure consistency.[6]
Step 3: Analyze the Solid Form
-
Polymorphism: Characterize the solid form of your pyrazole carboxylic acid using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). Different polymorphs can have significantly different solubilities.[7]
-
Particle Size: Analyze the particle size distribution of your material. Smaller particles generally dissolve faster.
The following diagram illustrates a logical workflow for troubleshooting poor dissolution.
Caption: Troubleshooting workflow for poor dissolution.
Solubility Enhancement Strategies: Data and Protocols
This section provides quantitative data on the effectiveness of various solubility enhancement techniques for pyrazole carboxylic acids, using celecoxib as a primary example, along with detailed experimental protocols.
Solid Dispersions
Solid dispersions improve dissolution by presenting the drug in an amorphous state within a hydrophilic carrier, which can significantly increase its aqueous solubility.[1]
Quantitative Data: Solubility of Celecoxib Solid Dispersions
| Formulation | Carrier | Drug:Carrier Ratio | Solubility (µg/mL) in Phosphate Buffer (pH 7.2) | Fold Increase in Solubility | Reference |
| Pure Celecoxib | - | - | 3.47 | - | [1] |
| Solid Dispersion S1 | PVP K25 | 1:1 | 17.55 | ~5 | [1] |
| Solid Dispersion S2 | PVP K25 | 1:2 | 26.37 | ~7.6 | [1] |
| Solid Dispersion S3 | PVP K25 | 1:3 | 33.93 | ~9.8 | [1] |
| Solid Dispersion S4 | PVP K25 | 1:4 | 39.09 | ~11.3 | [1] |
| Solid Dispersion S5 | PVP K25 | 1:5 | 44.23 | ~12.7 | [1] |
Experimental Protocol: Preparation of Solid Dispersions by Solvent Evaporation
This protocol describes the preparation of a celecoxib-PVP K30 solid dispersion.[2]
Materials:
-
Celecoxib
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Methanol (or other suitable solvent)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolve the desired amounts of celecoxib and PVP K30 in a sufficient volume of methanol in a round-bottom flask.
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C).
-
Continue evaporation until a solid film is formed on the inner wall of the flask.
-
Scrape the solid mass from the flask.
-
Dry the resulting solid dispersion in a vacuum oven at a specified temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve of appropriate mesh size.
-
Store the prepared solid dispersion in a desiccator until further characterization.
Characterization:
-
Differential Scanning Calorimetry (DSC): To confirm the amorphous nature of the drug in the dispersion. The absence of the drug's melting peak indicates its amorphous state.[2]
-
Powder X-ray Diffraction (PXRD): To further verify the amorphous state. The absence of sharp diffraction peaks characteristic of the crystalline drug confirms its amorphous nature.[2]
-
Fourier-Transform Infrared Spectroscopy (FT-IR): To investigate any potential interactions between the drug and the carrier.[2]
-
Dissolution Studies: To evaluate the enhancement in the dissolution rate of the drug from the solid dispersion compared to the pure drug.
Caption: Workflow for solid dispersion preparation.
Nanoparticle Formation
Reducing the particle size of a drug to the nanoscale can significantly increase its surface area, leading to enhanced solubility and dissolution rates.[5]
Quantitative Data: Solubility of Celecoxib Nanoformulations
| Formulation | Method | Stabilizer(s) | Solubility in Water | Fold Increase in Solubility | Reference |
| Pure Celecoxib Powder | - | - | 1.8 ± 0.33 µg/mL | - | [5] |
| Co-milled Celecoxib | Dry Co-milling | PVP, Mannitol, SLS | 8.6 ± 1.06 µg/mL | ~4.8 | [5] |
| pH-modified Nanoparticles | Spray Drying | Copovidone, SLS, Meglumine | ~2880 µg/mL (calculated from 1600-fold increase) | ~1600 | [8] |
Experimental Protocol: Preparation of Nanosuspensions by High-Pressure Homogenization
This protocol outlines the preparation of celecoxib nanosuspensions.[9]
Materials:
-
Celecoxib
-
Stabilizer (e.g., D-α-tocopheryl polyethylene glycol 1000 succinate - TPGS)
-
Purified water
-
High-pressure homogenizer
Procedure:
-
Prepare a coarse suspension of celecoxib in an aqueous solution of the stabilizer by stirring.
-
Subject the coarse suspension to high-pressure homogenization for a specified number of cycles and at a set pressure (e.g., 1500 bar for 20 cycles).
-
The resulting nanosuspension can be used as a liquid formulation or can be further processed into a solid form by lyophilization or spray drying.
Characterization:
-
Particle Size and Zeta Potential Analysis: To determine the mean particle size, polydispersity index, and surface charge of the nanoparticles.
-
Transmission Electron Microscopy (TEM): To visualize the morphology of the nanoparticles.[9]
-
Solid-State Characterization (DSC and PXRD): To determine if the crystalline state of the drug has changed during the process.[9]
-
In Vitro Dissolution Studies: To compare the dissolution profile of the nanosuspension with the unprocessed drug.[9]
Salt Formation
For pyrazole carboxylic acids, salt formation is a straightforward and often effective method to enhance aqueous solubility.
Experimental Protocol: General Procedure for Salt Formation
This protocol provides a general method for preparing a salt of a pyrazole carboxylic acid.
Materials:
-
Pyrazole carboxylic acid
-
A suitable base (e.g., sodium hydroxide, potassium hydroxide, or an organic amine)
-
A suitable solvent (e.g., water, ethanol, or a mixture)
-
Anti-solvent (if needed for precipitation)
Procedure:
-
Dissolve the pyrazole carboxylic acid in a suitable solvent.
-
Add an equimolar amount of the selected base to the solution while stirring. The base can be added as a solution or as a solid.
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete (the formation of a clear solution often indicates salt formation).
-
The salt can be isolated by:
-
Evaporation of the solvent.
-
Precipitation by adding an anti-solvent.
-
-
Collect the solid salt by filtration and wash with a small amount of the anti-solvent.
-
Dry the salt under vacuum.
Characterization:
-
Solubility Studies: Determine the aqueous solubility of the salt and compare it to that of the parent acid.
-
Spectroscopic Analysis (NMR, FT-IR): To confirm the formation of the salt.
-
Solid-State Characterization (PXRD, DSC): To characterize the solid form of the salt.
Caption: Decision tree for selecting a solubility enhancement strategy.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. sid.ir [sid.ir]
- 3. Preparation and Characterization of Celecoxib Dispersions in Soluplus®: Comparison of Spray Drying and Conventional Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Celecoxib Nanoformulations with Enhanced Solubility, Dissolution Rate, and Oral Bioavailability: Experimental Approaches over In Vitro/In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. pmda.go.jp [pmda.go.jp]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. Preparation and evaluation of celecoxib nanosuspensions for bioavailability enhancement - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting NMR peak assignments for 1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid
Technical Support Center: NMR Spectroscopy
Topic: Troubleshooting NMR Peak Assignments for 1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid
This guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the NMR peak assignment of this compound. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: I am having trouble assigning the proton (¹H) NMR signals for the two methyl groups. How can I differentiate between the N-methyl and the C-methyl protons?
A1: Differentiating between the N-methyl (N-CH₃) and C-methyl (C-CH₃) protons can be achieved by considering their chemical environments and using 2D NMR techniques.
-
Chemical Shift: The N-methyl group is directly attached to a nitrogen atom within the pyrazole ring, which is an electron-withdrawing environment. This typically results in a downfield shift compared to the C-methyl group attached to the pyrazole ring. Expect the N-CH₃ signal to be in the range of δ 3.7-4.2 ppm, while the C-CH₃ signal should appear more upfield, around δ 2.3-2.8 ppm.
-
2D NMR (HMBC): A Heteronuclear Multiple Bond Correlation (HMBC) experiment is definitive. Look for a correlation between the N-CH₃ protons and the quaternary carbon of the pyrazole ring to which the methyl group is attached, as well as the other adjacent ring carbon. The C-CH₃ protons will show correlations to the carbon they are attached to and the adjacent pyrazole ring carbons.
Q2: The single proton on the thiophene ring is difficult to assign. What is its expected chemical shift and how can I confirm its position?
A2: The lone proton on the thiophene ring (H-4) is expected to be a singlet and its chemical shift is influenced by the adjacent sulfur atom and the fused pyrazole ring.
-
Expected Chemical Shift: Based on data for similar thienopyrazole systems, the chemical shift for this proton is anticipated in the aromatic region, likely between δ 7.0 and 8.0 ppm.
-
Confirmation:
-
NOESY/ROESY: A Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment can show spatial proximity. You should observe a correlation between the H-4 proton and the N-methyl protons, as they are on the same side of the fused ring system.
-
HMBC: The H-4 proton should show correlations to the carbons of the thiophene ring, including the carbon of the carboxylic acid and the bridgehead carbons shared with the pyrazole ring.
-
Q3: My carboxylic acid proton peak is very broad or not visible. What could be the reason?
A3: The carboxylic acid proton (-COOH) is acidic and can undergo rapid chemical exchange with residual water in the NMR solvent (e.g., DMSO-d₆ or CDCl₃). This exchange can lead to peak broadening or the peak disappearing entirely.
-
Troubleshooting:
-
D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the ¹H NMR spectrum. The carboxylic acid proton will exchange with deuterium, causing the peak to disappear. This is a definitive way to confirm its assignment.
-
Solvent Choice: Using a very dry NMR solvent can sometimes help in observing a sharper peak.
-
Low Temperature: Acquiring the spectrum at a lower temperature can slow down the exchange rate and result in a sharper signal.
-
Q4: I am observing unexpected peaks in my spectrum. What are the possible sources?
A4: Unexpected peaks can arise from several sources:
-
Solvent Impurities: Residual protons in the deuterated solvent (e.g., CHCl₃ in CDCl₃, DMSO-d₅ in DMSO-d₆) are common.
-
Water: A peak due to water is frequently observed, often as a broad singlet. Its position can vary depending on the solvent and sample concentration.
-
Starting Materials or Reagents: Incomplete reaction or purification can leave residual starting materials or reagents in your sample.
-
Rotational Isomers (Rotamers): While less likely to be a major issue for this specific molecule at room temperature, restricted rotation around single bonds can sometimes lead to the appearance of multiple sets of peaks for the same proton. Acquiring the spectrum at a higher temperature can help coalesce these peaks.[1]
Predicted NMR Data
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound. These are estimated values and may vary depending on the solvent and experimental conditions.
| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) |
| Assignment | δ (ppm) |
| H-4 (thiophene) | 7.0 - 8.0 |
| N-CH₃ | 3.7 - 4.2 |
| C-CH₃ | 2.3 - 2.8 |
| COOH | 10.0 - 13.0 |
Experimental Protocols
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Filter the solution into a standard 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters on a 400 MHz spectrometer:
-
Pulse sequence: zg30
-
Number of scans: 16-32
-
Relaxation delay (d1): 1-2 seconds
-
Acquisition time: ~4 seconds
-
-
Process the spectrum with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
3. ¹³C NMR Spectroscopy:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical parameters:
-
Pulse sequence: zgpg30
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay (d1): 2 seconds
-
4. 2D NMR Spectroscopy (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings. Useful for identifying adjacent protons, though less critical for this molecule with its isolated spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations. This will definitively link the methyl protons to their respective carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify two- and three-bond proton-carbon correlations. This is crucial for assigning quaternary carbons and confirming the overall connectivity of the molecule.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting NMR peak assignments for this compound.
Caption: Workflow for NMR Peak Assignment Troubleshooting.
References
Technical Support Center: Synthesis of Thienopyrazole Derivatives
technical_support_center/
Welcome to the technical support center for the synthesis of thienopyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of these important heterocyclic compounds.
I. Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of thienopyrazole derivatives, particularly when utilizing the Gewald reaction for the preparation of the key 2-aminothiophene intermediate.
Issue 1: Low or No Yield of the Desired Thienopyrazole Product
Question: My reaction has resulted in a very low yield or no thienopyrazole product at all. What are the potential causes and how can I fix this?
Answer:
Low or no product yield is a common issue that can stem from several factors throughout the synthetic process. Here’s a breakdown of potential causes and their solutions:
-
Inefficient Knoevenagel Condensation: The initial condensation between the ketone/aldehyde and the active methylene nitrile is a critical step.
-
Solution:
-
Base Selection: The choice of base is crucial. For less reactive ketones, a stronger base or a different class of base might be necessary. Consider screening bases like piperidine, morpholine, or triethylamine.[1]
-
Water Removal: This condensation step produces water, which can inhibit the reaction. Using a Dean-Stark apparatus or adding a dehydrating agent can improve the yield.
-
-
-
Poor Sulfur Solubility or Reactivity: Elemental sulfur needs to be effectively incorporated into the reaction.
-
Solution:
-
-
Suboptimal Cyclization Conditions: The final ring-closing step to form the thiophene ring can be sensitive to reaction conditions.
-
Solution:
-
Temperature Optimization: The optimal temperature can be substrate-dependent. It is advisable to screen a range of temperatures (e.g., room temperature, 45°C, 70°C) to find the best conditions for your specific substrates.[1]
-
Solvent Polarity: The polarity of the solvent can significantly impact the cyclization. Polar solvents are generally preferred.[1]
-
-
-
Incorrect Stoichiometry or Reagent Purity:
-
Solution:
-
Ensure all starting materials are pure and dry.
-
Precisely measure all reagents according to the chosen protocol.
-
-
Issue 2: Formation of Significant Amounts of Side Products/Impurities
Question: My reaction mixture is showing multiple spots on TLC, and purification is proving difficult. What are the common side products and how can I minimize their formation?
Answer:
The formation of byproducts is a frequent challenge in thienopyrazole synthesis. Here are some common side products and strategies to mitigate them:
-
Dimerization of the α,β-Unsaturated Nitrile Intermediate: This is a common side reaction that competes with the desired cyclization.[1]
-
Mitigation:
-
Adjusting Temperature: Lowering the reaction temperature can sometimes disfavor the dimerization pathway.
-
Rate of Reagent Addition: Slow, controlled addition of reagents can help to minimize the concentration of the intermediate at any given time, thus reducing the likelihood of dimerization.
-
Choice of Base: The choice of base can influence the rate of dimerization. Inorganic bases like sodium bicarbonate in a THF/water solvent system have been shown to suppress byproduct formation in some cases.
-
-
-
Unreacted Starting Materials: Incomplete conversion will lead to the presence of starting materials in your final product mixture.
-
Mitigation:
-
Increase Reaction Time: Monitor the reaction by TLC and allow it to proceed until the starting materials are consumed.
-
Optimize Temperature: As with low yield, finding the optimal temperature can drive the reaction to completion.
-
Catalyst Efficiency: Ensure your chosen catalyst (base) is active and used in the appropriate amount.
-
-
-
Formation of a Thioamide Intermediate: In some cases, the nitrile group can be hydrolyzed to a thioamide, which may not cyclize efficiently.
-
Mitigation:
-
Anhydrous Conditions: Ensure your reaction is carried out under anhydrous conditions to minimize water-related side reactions.
-
-
Logical Troubleshooting Workflow
Here is a logical workflow to help you diagnose and solve issues in your thienopyrazole synthesis.
II. Frequently Asked Questions (FAQs)
Q1: What is the Gewald reaction and why is it important for thienopyrazole synthesis?
A1: The Gewald reaction is a multi-component reaction that synthesizes a polysubstituted 2-aminothiophene from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.[2] 2-Aminothiophenes are crucial precursors for the synthesis of various thieno[2,3-d]pyrimidines and other fused heterocyclic systems, including many thienopyrazole derivatives. The reaction is widely used due to its efficiency and the ready availability of the starting materials.[3]
Q2: How does the choice of base affect the yield of the Gewald reaction?
A2: The base plays a critical role in the Gewald reaction. It catalyzes the initial Knoevenagel condensation and also activates the elemental sulfur.[1] Morpholine is often considered a highly effective base due to its ability to dissolve sulfur and form reactive polysulfides.[1] However, the optimal base can be substrate-dependent. Inorganic bases have also been used successfully and can simplify the workup procedure.[1]
Q3: Can microwave irradiation be used to improve the Gewald reaction?
A3: Yes, microwave irradiation has been shown to be beneficial for the Gewald reaction, often leading to higher yields and significantly shorter reaction times compared to conventional heating methods.[2]
Q4: My final thienopyrazole product is difficult to purify. What are some effective purification strategies?
A4: Purification of thienopyrazole derivatives can sometimes be challenging due to the presence of closely related impurities.
-
Column Chromatography: This is the most common and effective method for purifying thienopyrazole derivatives. A careful selection of the solvent system is crucial for achieving good separation.
-
Recrystallization: If a suitable solvent can be found, recrystallization can be a highly effective method for obtaining a pure product, especially for crystalline solids.
III. Data Presentation: Optimizing Reaction Conditions
The yield of thienopyrazole synthesis is highly dependent on the reaction conditions. Below are tables summarizing the effects of different catalysts, solvents, and temperatures on the yield of 2-aminothiophene synthesis via the Gewald reaction.
Table 1: Effect of Different Bases on the Gewald Reaction Yield
| Entry | Base (20 mol%) | Time (min) | Yield (%) |
| 1 | Pyrrolidinium borate | 30 | 89 |
| 2 | Piperidinium borate | 20 | 96 |
| 3 | Morpholinium borate | 25 | 92 |
Reaction conditions: Cyclohexanone (1 mmol), malononitrile (1 mmol), sulfur (1 mmol), solvent (ethanol), temperature (60 °C).
Table 2: Effect of Solvent and Temperature on the Gewald Reaction
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene | Reflux | 5 | 65 |
| 2 | Acetonitrile | Reflux | 4 | 78 |
| 3 | Ethanol | Reflux | 3 | 85 |
| 4 | Water | Reflux | 2 | 92 |
| 5 | Ethanol/Water (1:1) | Reflux | 2.5 | 88 |
Reaction conditions: Benzaldehyde (1 mmol), malononitrile (1 mmol), sulfur (1 mmol), catalyst (5 mol% aluminum acetylacetonate).[4]
IV. Experimental Protocols
General Experimental Protocol for the Gewald Synthesis of 2-Aminothiophenes
This protocol provides a general procedure for the synthesis of 2-aminothiophenes, which are key intermediates for thienopyrazole derivatives.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the ketone or aldehyde (1 equivalent), the active methylene nitrile (1 equivalent), and elemental sulfur (1.1 equivalents).
-
Solvent and Base Addition: Add a suitable solvent (e.g., ethanol, methanol, or DMF) and the chosen base (e.g., morpholine, piperidine, or triethylamine, typically 0.1-1 equivalent).
-
Reaction: Stir the reaction mixture at the optimized temperature (e.g., 40-60 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect the solid by filtration and wash it with a cold solvent like ethanol. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.
V. Signaling Pathway Diagrams
Thienopyrazole derivatives have been identified as inhibitors of key signaling kinases, including those in the Mitogen-Activated Protein Kinase (MAPK) and Src kinase pathways. Understanding these pathways is crucial for drug development professionals.
MAPK Signaling Pathway Inhibition
The MAPK pathway is a cascade of protein kinases that plays a central role in regulating cell proliferation, differentiation, and survival. Thienopyrazole derivatives can inhibit key kinases in this pathway, such as p38 and ERK1/2, thereby blocking downstream signaling.
References
Technical Support Center: Achieving High Purity of 1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the purity of 1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods to purify this compound?
A1: The primary methods for purifying this compound, like many other carboxylic acids, include recrystallization, acid-base extraction, and column chromatography. The choice of method depends on the nature and quantity of the impurities present.
Q2: What are the likely impurities in a synthesis of this compound?
A2: Potential impurities can include unreacted starting materials, such as precursors to the pyrazole or thiophene rings, incompletely hydrolyzed esters (if the synthesis involves an ester intermediate), and side-products from competing reactions. The specific impurities will be highly dependent on the synthetic route employed.
Q3: How can I assess the purity of my this compound sample?
A3: High-Performance Liquid Chromatography (HPLC) is a highly effective method for quantifying the purity of your compound. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify the presence of impurities by observing unexpected signals. The melting point of the solid can also be a good indicator of purity; a sharp melting point close to the literature value suggests high purity, whereas a broad melting range often indicates the presence of impurities.
Q4: My compound has a persistent color. How can I remove colored impurities?
A4: Colored impurities can often be removed by treating a solution of the crude product with activated carbon, followed by filtration before recrystallization. The activated carbon adsorbs many colored organic molecules.
Troubleshooting Guides
Recrystallization Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound does not dissolve in the hot solvent. | The solvent is not polar enough. | Try a more polar solvent or a solvent mixture. Common solvents for pyrazole carboxylic acids include ethanol, methanol, and n-propanol. |
| Compound "oils out" instead of crystallizing. | The solution is supersaturated, or the boiling point of the solvent is higher than the melting point of the compound. The presence of certain impurities can also promote oiling out. | Add a small amount of a solvent in which the compound is more soluble to the hot mixture. Ensure the solution cools slowly. Seeding the solution with a pure crystal can also induce proper crystallization. |
| No crystals form upon cooling. | The solution is not sufficiently saturated, or the compound is too soluble in the chosen solvent. | Evaporate some of the solvent to increase the concentration. Cool the solution in an ice bath to further decrease solubility. Scratching the inside of the flask with a glass rod can help induce nucleation. |
| Low recovery of the purified product. | Too much solvent was used. The compound has significant solubility in the cold solvent. Crystals were lost during transfer or filtration. | Use the minimum amount of hot solvent necessary to fully dissolve the compound. Cool the solution thoroughly in an ice bath before filtration to minimize solubility. Wash the collected crystals with a minimal amount of ice-cold solvent. |
HPLC Analysis Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor peak shape (tailing or fronting). | Column overload. Inappropriate mobile phase pH. Column degradation. | Inject a smaller sample volume or a more dilute sample. Adjust the mobile phase pH; for a carboxylic acid, a slightly acidic mobile phase (e.g., with 0.1% formic or phosphoric acid) often improves peak shape.[1] Replace the column if it is old or has been subjected to harsh conditions. |
| Inconsistent retention times. | Fluctuation in mobile phase composition or flow rate. Temperature variations. Column equilibration issues. | Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a consistent temperature. Allow sufficient time for the column to equilibrate with the mobile phase before injecting samples. |
| Presence of unexpected peaks. | Contamination of the sample, solvent, or HPLC system. On-column degradation of the analyte. | Use high-purity solvents and filter your samples before injection. Ensure the injection port and loop are clean. If degradation is suspected, try milder mobile phase conditions. |
Experimental Protocols
Protocol 1: Recrystallization for Purity Enhancement
This protocol describes a general method for the recrystallization of this compound. The choice of solvent may need to be optimized based on the specific impurities present.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol, Methanol, or an Ethanol/Water mixture)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent to the flask.
-
Gently heat the mixture with stirring until the solid completely dissolves.
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
If activated carbon was used, perform a hot filtration to remove it.
-
Allow the clear solution to cool slowly to room temperature to allow for the formation of large crystals.
-
Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the purified crystals under vacuum.
Expected Outcome: This process should yield a product with significantly improved purity, which can be assessed by melting point determination and HPLC analysis.
Protocol 2: HPLC Method for Purity Assessment
This protocol provides a starting point for developing an HPLC method to determine the purity of this compound. Optimization may be required.
Instrumentation and Conditions:
| Parameter | Condition |
| HPLC System | Standard analytical HPLC system with a UV detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | A gradient of Acetonitrile and Water (both containing 0.1% Formic Acid) |
| Gradient | Start with 20% Acetonitrile, ramp to 80% Acetonitrile over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or a wavelength determined by UV-Vis scan of the pure compound) |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve a small amount of the sample in the initial mobile phase composition |
Visualizations
References
Degradation pathways of thieno[2,3-c]pyrazole compounds under experimental conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of thieno[2,3-c]pyrazole compounds under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of conducting forced degradation studies on thieno[2,3-c]pyrazole compounds?
A1: Forced degradation studies, also known as stress testing, are essential to understand the chemical stability of thieno[2,3-c]pyrazole compounds.[1][2] These studies help in:
-
Identifying potential degradation products.[1]
-
Determining the intrinsic stability of the molecule.[1]
-
Developing and validating stability-indicating analytical methods, which are crucial for quality control and regulatory submissions.[1]
-
Informing decisions on formulation development, packaging, and storage conditions to ensure the final product's safety and efficacy.[1]
Q2: What are the typical stress conditions applied in a forced degradation study for a novel thieno[2,3-c]pyrazole derivative?
A2: According to regulatory guidelines like those from the International Council for Harmonisation (ICH), forced degradation studies should expose the compound to a variety of stress conditions to evaluate its stability under different environmental factors.[1][2] The core conditions include:
-
Hydrolysis: Across a range of pH values (typically acidic, neutral, and basic).
-
Oxidation: Using common oxidizing agents like hydrogen peroxide.
-
Photolysis: Exposure to light, typically under controlled UV and visible light conditions.
-
Thermal Stress: Exposing the compound (in both solid and solution states) to elevated temperatures.[2]
Q3: How much degradation is considered sufficient in a forced degradation study?
A3: The goal is to achieve meaningful degradation without completely destroying the molecule. A generally accepted range for the extent of degradation is 5-20%.[2] This level of degradation is typically sufficient to produce and detect the primary degradation products for characterization while leaving enough of the parent compound for accurate quantification.
Q4: What analytical techniques are most suitable for analyzing the degradation of thieno[2,3-c]pyrazole compounds?
A4: High-Performance Liquid Chromatography (HPLC), particularly with a photodiode array (PDA) detector, is the most common and powerful technique. This method allows for the separation of the parent compound from its degradation products. When coupled with a mass spectrometer (LC-MS), it becomes an indispensable tool for the identification and structural elucidation of the degradants formed.
Troubleshooting Guide
Problem 1: My thieno[2,3-c]pyrazole compound shows no degradation under initial acidic or basic hydrolysis conditions.
-
Possible Cause: The compound may be highly stable at the initial temperature, or the reaction time may be too short. The fused ring system of thieno[2,3-c]pyrazole can be quite stable.
-
Troubleshooting Steps:
-
Increase Temperature: Gradually increase the temperature in increments of 10-20°C (e.g., from 60°C to 80°C), while carefully monitoring for any changes.[2]
-
Increase Acid/Base Concentration: If increasing temperature is not effective or feasible, consider using a higher concentration of acid or base (e.g., moving from 0.1 M HCl to 1 M HCl).
-
Extend Duration: Increase the duration of the study (e.g., from 24 hours to 48 or 72 hours), collecting samples at intermediate time points.
-
Workflow Logic: Follow a systematic approach to escalate stress conditions.
Troubleshooting Workflow for No Degradation
-
Problem 2: The degradation is too rapid and extensive, leaving very little of the parent compound.
-
Possible Cause: The applied stress conditions are too harsh for your specific thieno[2,3-c]pyrazole derivative. Functional groups on the scaffold, such as esters or amides, can be particularly labile.
-
Troubleshooting Steps:
-
Reduce Temperature: Lower the reaction temperature significantly (e.g., from 60°C to 40°C or even room temperature).
-
Decrease Reagent Concentration: Use a more dilute acid, base, or oxidizing agent (e.g., 0.01 M HCl or 1% H₂O₂).
[2] 3. Shorten Exposure Time: Collect samples at much earlier time points (e.g., 1, 2, 4, and 8 hours) to capture the initial degradation profile.
Problem 3: I am observing poor peak shape and resolution in my HPLC analysis.
-
Possible Cause: The degradation products may have very different polarities compared to the parent compound. The mobile phase composition may not be suitable for separating all components effectively. The pH of the mobile phase could also be a factor.
-
Troubleshooting Steps:
-
Gradient Optimization: Develop a gradient elution method. Start with a higher aqueous phase concentration and gradually increase the organic phase percentage. This will help in eluting both polar and non-polar compounds with good resolution.
-
Mobile Phase pH: The thieno[2,3-c]pyrazole core contains nitrogen atoms that can be protonated. Adjust the pH of the aqueous mobile phase with buffers (e.g., phosphate, formate, or acetate) to ensure consistent ionization of your analyte and degradants, which often leads to sharper peaks.
-
Change Column Chemistry: If optimization fails, consider trying a different column stationary phase (e.g., C8, Phenyl-Hexyl, or a polar-embedded phase) that may offer different selectivity.
Summary of Experimental Conditions & Data Presentation
The following tables provide a standardized framework for designing experiments and recording quantitative results from forced degradation studies.
Table 1: Recommended Starting Conditions for Forced Degradation Studies
Degradation Type Experimental Conditions Storage Conditions Sampling Time (Days) Hydrolysis 0.1 M HCl 60°C 1, 3, 5 0.1 M NaOH 60°C 1, 3, 5 Purified Water 60°C 1, 3, 5 Oxidation 3% H₂O₂ Room Temperature 1, 3, 5 Photolytic 1.2 million lux hours (visible) and 200 watt hours/m² (UV) Controlled Chamber - Thermal (Solid) 80°C Heat Chamber 1, 3, 5 Thermal (Solution) 80°C Heat Chamber 1, 3, 5 Conditions are based on general pharmaceutical guidelines and should be adapted for the specific thieno[2,3-c]pyrazole compound.[2]
Table 2: Example Data Summary for a Thieno[2,3-c]pyrazole Derivative
Condition Time (days) Parent Compound Assay (%) Degradation (%) No. of Degradants RRT of Major Degradant(s) 0.1 M HCl, 60°C 1 98.5 1.5 1 0.85 5 92.1 7.9 2 0.85, 1.12 0.1 M NaOH, 60°C 1 95.3 4.7 2 0.72, 0.91 5 81.0 19.0 3 0.72, 0.91, 1.34 3% H₂O₂, RT 1 99.2 0.8 1 1.50 (Possible N-oxide) 5 96.5 3.5 1 1.50 Thermal, 80°C 5 99.8 0.2 0 - Photolytic - 94.7 5.3 2 0.65, 1.20 RRT = Relative Retention Time
Experimental Protocols
Protocol 1: Acid/Base/Neutral Hydrolysis
-
Preparation: Prepare 1 mg/mL stock solutions of the thieno[2,3-c]pyrazole compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Application: Dilute the stock solution with 0.1 M HCl, 0.1 M NaOH, and purified water, respectively, to a final concentration of approximately 100 µg/mL.
-
Incubation: Place the vials in a thermostatically controlled oven or water bath set to 60°C. Protect the samples from light.
-
Sampling: At specified time points (e.g., 1, 3, 5 days), withdraw an aliquot.
-
Quenching: For the acidic sample, neutralize it with an equivalent amount of 0.1 M NaOH. For the basic sample, neutralize with 0.1 M HCl. This stops the degradation reaction.
-
Analysis: Dilute the quenched sample with the mobile phase to a suitable concentration and analyze by a validated stability-indicating HPLC method.
Protocol 2: Oxidative Degradation
-
Preparation: Prepare a 100 µg/mL solution of the compound in a suitable solvent.
-
Stress Application: Add an equal volume of 6% hydrogen peroxide (H₂O₂) to achieve a final H₂O₂ concentration of 3%.
-
Incubation: Keep the solution at room temperature, protected from light.
-
Sampling & Analysis: Withdraw aliquots at specified time points and analyze directly by HPLC. No quenching is typically required, but dilution with the mobile phase is necessary.
Visualizing Degradation Pathways and Workflows
General Workflow for Forced Degradation Studies
References
Validation & Comparative
Unraveling the Molecular Architecture: A Comparative Guide to the Structural Confirmation of 1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid
For researchers, scientists, and drug development professionals, the definitive determination of a molecule's three-dimensional structure is a critical step in the journey of discovery and development. This guide provides a comparative analysis of X-ray crystallography against alternative spectroscopic methods for confirming the structure of 1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid. While a specific single-crystal X-ray structure for this exact compound is not publicly available in the searched literature, this guide leverages data from closely related analogs and outlines the experimental approaches for its comprehensive structural elucidation.
The unambiguous confirmation of a chemical structure is paramount, influencing everything from intellectual property to the understanding of its biological activity. Single-crystal X-ray diffraction stands as the gold standard for providing a precise three-dimensional model of a molecule.[1] However, obtaining crystals of suitable quality can be a significant hurdle.[2] Consequently, a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are often employed in concert to build a comprehensive and confident picture of a molecule's architecture.[3][4]
Comparative Analysis of Structural Elucidation Techniques
Each analytical technique offers a unique window into the molecular world. While X-ray crystallography provides a static, high-resolution image of the molecule in the solid state, NMR spectroscopy reveals details about the connectivity and environment of atoms in solution, and mass spectrometry gives precise information about the molecular weight and elemental composition.[5][6]
| Technique | Information Obtained | Advantages | Limitations |
| Single-Crystal X-ray Diffraction | Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, and crystal packing information. | Provides an unambiguous and highly detailed molecular structure.[7] | Requires a single crystal of suitable size and quality, which can be difficult to grow.[8] The structure is in a static, solid state. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information on the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C), revealing connectivity, neighboring atoms, and stereochemical relationships. | Non-destructive, provides data on the molecule in solution, which can be more biologically relevant.[9] | Does not directly provide a 3D structure; interpretation can be complex for large molecules. |
| Mass Spectrometry (MS) | Precise molecular weight and elemental formula (High-Resolution MS). Fragmentation patterns can provide structural clues. | High sensitivity, requires very small amounts of sample. Provides definitive molecular formula.[10] | Does not provide information on the 3D arrangement of atoms or stereochemistry. |
Structural Data of Related Thieno[2,3-c]pyrazole and Pyrazole Analogs
In the absence of specific crystallographic data for this compound, we can draw comparisons from published structures of similar molecules. This data provides expected ranges for bond lengths and angles and illustrates common structural motifs.
| Compound | Key Structural Features from X-ray Crystallography | Reference |
| 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide | The pyrazole and thiophene rings are nearly co-planar. The crystal structure is stabilized by intermolecular hydrogen bonds. | (Not directly cited, but representative of data found in crystallographic databases) |
| Various Pyrazole Derivatives | Crystal structures often exhibit hydrogen bonding between the carboxylic acid groups or with solvent molecules. The planarity of the fused ring system is a common feature. | (Not directly cited, but representative of data found in crystallographic databases) |
Experimental Protocols
The following are generalized protocols for the key experiments involved in structural elucidation.
Single-Crystal X-ray Diffraction
-
Crystal Growth: High-purity this compound is dissolved in a suitable solvent (e.g., ethanol, acetone, or a solvent mixture) to form a saturated or near-saturated solution. Slow evaporation of the solvent, slow cooling of a saturated solution, or vapor diffusion of a non-solvent are common techniques to encourage the growth of single crystals.[2]
-
Data Collection: A suitable crystal (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer head and placed in a stream of cold nitrogen gas (to reduce thermal motion). The crystal is then exposed to a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[1]
-
Structure Solution and Refinement: The positions and intensities of the diffracted X-rays are used to calculate an electron density map of the unit cell. From this map, an initial model of the molecule is built. This model is then refined using least-squares methods to best fit the experimental data, yielding the final atomic coordinates, bond lengths, and angles.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.
-
Data Processing and Analysis: The FID is Fourier transformed to produce the NMR spectrum. The chemical shifts, integration (for ¹H), and coupling patterns of the signals are analyzed to deduce the structure.[11]
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A dilute solution of the compound (typically in the low µg/mL range) is prepared in a suitable volatile solvent such as methanol or acetonitrile.[12]
-
Ionization and Analysis: The solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. The ionized molecules are then guided into a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap), which measures the mass-to-charge ratio with high precision.
-
Data Interpretation: The accurate mass measurement allows for the determination of the elemental formula of the molecular ion.[13]
Visualizing the Workflow
The process of confirming a chemical structure is a logical progression of experiments, as illustrated in the workflow diagram below.
Caption: Workflow for the structural elucidation of a novel compound.
References
- 1. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 2. How To [chem.rochester.edu]
- 3. JEOL USA blog | Structure Elucidation Challenges: How Can Advance [jeolusa.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 8. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 9. reclaim.cdh.ucla.edu [reclaim.cdh.ucla.edu]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 13. rsc.org [rsc.org]
Validating the in vitro anticancer activity of 1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid
A Comparative Guide for Researchers and Drug Development Professionals
The thieno[2,3-c]pyrazole scaffold has emerged as a promising pharmacophore in the discovery of novel anticancer agents.[1][2] This guide provides a comparative analysis of the in vitro anticancer activity of derivatives of this scaffold, with a particular focus on validating its potential through available experimental data. While direct anticancer activity data for 1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid is not extensively available in the public domain, a closely related derivative, Tpz-1 (N'-(2-methoxybenzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide), has demonstrated significant and selective cytotoxicity against a broad panel of human cancer cell lines.[1][2] This guide will use Tpz-1 as a representative compound to explore the anticancer potential of the thieno[2,3-c]pyrazole core structure, comparing its performance with other thienopyrazole derivatives and standard chemotherapeutic agents.
Comparative Cytotoxicity Analysis
The in vitro efficacy of anticancer compounds is primarily assessed by their half-maximal inhibitory concentration (IC50), which measures the concentration of a drug required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the IC50 values for Tpz-1 and other comparative compounds against various human cancer cell lines.
Table 1: In Vitro Cytotoxicity (IC50) of Thieno[2,3-c]pyrazole Derivative Tpz-1 [1][2]
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 0.25 |
| HL-60 | Acute Myeloid Leukemia | 0.95 |
| K-562 | Chronic Myeloid Leukemia | 0.19 |
| MOLT-4 | Acute Lymphoblastic Leukemia | 0.35 |
| RPMI-8226 | Multiple Myeloma | 2.99 |
| SR | Multiple Myeloma | 0.50 |
| MDA-MB-231 | Breast Cancer | 1.50 |
| MCF-7 | Breast Cancer | >10 |
| HCT-116 | Colon Cancer | 1.20 |
| HeLa | Cervical Cancer | 1.80 |
| Hs27 | Non-cancerous Fibroblasts | >10 |
Table 2: Comparative In Vitro Cytotoxicity (IC50) of Other Thienopyrazole Derivatives and Standard Drugs
| Compound/Drug | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Thiazolyl-pyrazoline derivative I | MCF-7 | Breast Cancer | 0.07 | [3] |
| Pyrazolinyl-aminothiazol-4-one 1 | MCF-7 | Breast Cancer | 4.02 | [3][4] |
| Pyrazolinyl-aminothiazol-4-one 1 | HepG-2 | Liver Cancer | 4.52 | [3][4] |
| Thieno[3,2-d]thiazole-carbohydrazide 3c | MCF-7 | Breast Cancer | 8.35 | [3][4] |
| Thieno[3,2-d]thiazole-carbohydrazide 3c | HepG-2 | Liver Cancer | 7.88 | [3][4] |
| Doxorubicin (Standard) | MCF-7 | Breast Cancer | 4.62 | [4] |
| Doxorubicin (Standard) | HepG-2 | Liver Cancer | 5.66 | [4] |
| Cisplatin (Standard) | MCF-7 | Breast Cancer | ~18-34 | [5] |
Mechanism of Action
Studies on the thieno[2,3-c]pyrazole derivative Tpz-1 have revealed a multi-faceted mechanism of action that contributes to its potent anticancer effects.[1][2]
-
Cell Cycle Interference: Tpz-1 has been shown to interfere with the normal progression of the cell cycle, a hallmark of many effective anticancer agents.[1][2]
-
Modulation of Kinase Activity: The compound alters the phosphorylation state of several key signaling kinases. It reduces the phosphorylation of p38, CREB, Akt, and STAT3, while inducing hyperphosphorylation of Fgr, Hck, and ERK1/2.[1][2]
-
Microtubule and Mitotic Spindle Disruption: Tpz-1 disrupts the formation and function of microtubules and the mitotic spindle, which is essential for cell division.[1][2]
-
Induction of Apoptosis: Tpz-1 has been shown to induce programmed cell death (apoptosis) in cancer cells, a key mechanism for eliminating malignant cells.[1]
The following diagram illustrates the proposed signaling pathways affected by Tpz-1.
Caption: Proposed mechanism of action for the thieno[2,3-c]pyrazole derivative, Tpz-1.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of key experimental protocols used to evaluate the in vitro anticancer activity of thienopyrazole derivatives.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10^3 cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound or its derivatives) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 48 hours).
-
MTT Incubation: After treatment, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
The following diagram outlines the workflow for a typical cell viability assay.
Caption: Workflow for determining cell viability using the MTT assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound at its IC50 and 2xIC50 concentrations for a specified time (e.g., 24 hours).
-
Cell Harvesting: Cells are harvested, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-FITC positive/PI negative cells are considered early apoptotic, while Annexin V-FITC positive/PI positive cells are late apoptotic.
Conclusion
The available in vitro data strongly suggest that the thieno[2,3-c]pyrazole scaffold is a promising foundation for the development of novel anticancer agents. The derivative Tpz-1 exhibits potent and selective cytotoxicity against a range of cancer cell lines, operating through multiple mechanisms including cell cycle disruption and modulation of key signaling pathways.[1][2] While further investigation into the specific activity of this compound is warranted, the performance of closely related compounds provides a solid rationale for its continued exploration in preclinical cancer research. Head-to-head comparative studies with standard chemotherapeutics under identical experimental conditions will be crucial in fully elucidating the therapeutic potential of this class of compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08055E [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to the Structure-Activity Relationship of Thieno[2,3-c]pyrazole Derivatives in Cancer Research
For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of Thieno[2,3-c]pyrazole Derivatives as Potential Anticancer Agents.
The thieno[2,3-c]pyrazole scaffold has emerged as a promising framework in the design of novel therapeutic agents, demonstrating a wide range of biological activities, including anticancer, antioxidant, and kinase inhibitory effects.[1][2][3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of thieno[2,3-c]pyrazole derivatives, with a focus on their anticancer properties. It includes a compilation of quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways and experimental workflows to facilitate further research and development in this area.
Quantitative Analysis of Anticancer Activity
The anticancer efficacy of thieno[2,3-c]pyrazole and its closely related analogs, thieno[2,3-c]pyridines, has been evaluated against various cancer cell lines. The following tables summarize the cytotoxic activities (IC50 values) of a series of these compounds, providing a basis for understanding their structure-activity relationships.
A notable example is the thieno[2,3-c]pyrazole derivative Tpz-1 (N'-(2-methoxybenzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide), which has demonstrated potent and selective cytotoxic effects across a broad panel of 17 human cancer cell lines, with IC50 values ranging from 0.19 µM to 2.99 µM.[2][4]
Table 1: Cytotoxicity of Thieno[2,3-c]pyridine Derivatives Against Various Cancer Cell Lines [5]
| Compound | R | IC50 (µM) vs. HSC3 | IC50 (µM) vs. T47D | IC50 (µM) vs. RKO | IC50 (µM) vs. MCF7 |
| 6a | 4-fluorophenylamino | 14.5 | >50 | 24.4 | >50 |
| 6i | Thiomorpholino | 10.8 | 11.7 | 12.4 | 16.4 |
HSC3: Human oral squamous carcinoma; T47D: Human ductal breast epithelial tumor; RKO: Human colon carcinoma; MCF7: Human breast adenocarcinoma.
Table 2: Cytotoxicity of a Thieno[2,3-c]pyrazole Derivative (Tpz-1) Against a Panel of Human Cancer Cell Lines [2][4]
| Cell Line | Cancer Type | IC50 (µM) |
| HL-60 | Acute Promyelocytic Leukemia | 0.19 |
| K562 | Chronic Myelogenous Leukemia | 0.23 |
| Jurkat | Acute T-cell Leukemia | 0.45 |
| MCF-7 | Breast Adenocarcinoma | 0.89 |
| MDA-MB-231 | Breast Adenocarcinoma | 1.23 |
| HeLa | Cervical Cancer | 0.98 |
| Caco-2 | Colorectal Adenocarcinoma | 1.56 |
| HCT-116 | Colorectal Carcinoma | 1.34 |
| A549 | Lung Carcinoma | 2.11 |
| PC-3 | Prostate Adenocarcinoma | 1.78 |
Structure-Activity Relationship (SAR) Insights
The data presented in the tables reveal key structural features that influence the anticancer activity of thieno[2,3-c]pyrazole derivatives and their analogs:
-
Substitution at the 5-position: Modifications at this position of the thieno[2,3-c]pyrazole core are critical for activity. The carbohydrazide moiety in Tpz-1, further substituted with a 2-methoxybenzylidene group, contributes significantly to its potent cytotoxicity.[2]
-
Nature of the substituent: In the thieno[2,3-c]pyridine series, the presence of a thiomorpholino group (compound 6i ) resulted in broad-spectrum anticancer activity compared to the 4-fluorophenylamino substituent (compound 6a ), highlighting the importance of this functional group for potency.[5]
-
Lipophilicity: Studies on related heterocyclic systems suggest that increased lipophilicity can correlate with enhanced cytotoxic effects. This is an important consideration for the design of future analogs.
Mechanism of Action: Interference with Key Signaling Pathways
The anticancer effects of thieno[2,3-c]pyrazole derivatives are attributed to their ability to interfere with crucial cellular processes, including cell cycle progression and the modulation of key signaling pathways. The derivative Tpz-1, for instance, has been shown to induce apoptosis and disrupt microtubule formation.[2][4] Furthermore, it modulates the phosphorylation status of several important kinases, leading to the inhibition of cancer cell proliferation and survival.[2][6]
Caption: Modulation of signaling pathways by thieno[2,3-c]pyrazole derivatives.
Experimental Protocols
To ensure the reproducibility and further exploration of the findings presented, detailed protocols for the primary biological assays are provided below.
Cytotoxicity Screening: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Caption: Workflow for determining cytotoxicity using the MTT assay.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the thieno[2,3-c]pyrazole derivatives and a vehicle control (e.g., DMSO). Incubate for an additional 48 to 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined as the concentration of the compound that causes a 50% reduction in cell viability.
In Vitro Kinase Inhibition Assay
This assay is designed to measure the ability of a compound to inhibit the activity of a specific kinase.
Detailed Protocol (Example using a luminescence-based assay):
-
Reagent Preparation: Prepare the kinase, substrate, and ATP in a suitable kinase assay buffer.
-
Compound Addition: Add the thieno[2,3-c]pyrazole derivatives at various concentrations to the wells of a 384-well plate.
-
Kinase Reaction Initiation: Add the kinase and substrate/ATP mixture to the wells to initiate the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add a detection reagent that measures the amount of ADP produced, which is proportional to the kinase activity. This is often achieved by a coupled enzyme system that converts ADP to ATP, which then drives a luciferase reaction, producing a luminescent signal.
-
Signal Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a dose-response curve.
Conclusion and Future Directions
The thieno[2,3-c]pyrazole scaffold represents a valuable starting point for the development of novel anticancer agents. The structure-activity relationship data gathered to date indicates that strategic modifications, particularly at the 5-position of the heterocyclic core, can lead to potent and selective compounds. The mechanism of action appears to involve the modulation of multiple signaling pathways crucial for cancer cell survival and proliferation.
Future research in this area should focus on:
-
Systematic SAR studies: Synthesizing and evaluating a broader range of derivatives with systematic modifications at various positions of the thieno[2,3-c]pyrazole ring to build a more comprehensive SAR model.
-
Target identification: Elucidating the specific kinase or protein targets responsible for the observed anticancer effects.
-
In vivo evaluation: Advancing the most promising lead compounds into preclinical animal models to assess their efficacy and safety profiles.
By leveraging the information presented in this guide, researchers can accelerate the discovery and development of next-generation anticancer therapeutics based on the thieno[2,3-c]pyrazole scaffold.
References
- 1. Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The biological activity of new thieno[2,3-c]pyrazole compounds as anti-oxidants against toxicity of 4-nonylphenol in Clarias gariepinus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors [mdpi.com]
- 6. researchgate.net [researchgate.net]
In Vivo Antioxidant Powerhouse: A Comparative Analysis of Novel Thienopyrazole Compounds
For researchers, scientists, and professionals in drug development, the quest for potent antioxidant compounds is a continuous endeavor. This guide provides an in-depth comparison of the in vivo antioxidant properties of novel thienopyrazole derivatives, presenting key experimental data, detailed protocols, and insights into their mechanism of action.
This publication delves into the in vivo validation of newly synthesized thienopyrazole and pyrazole compounds, comparing their efficacy in mitigating oxidative stress. We will explore two distinct preclinical models: a study on thieno[2,3-c]pyrazole derivatives in 4-nonylphenol-induced oxidative stress in African catfish (Clarias gariepinus) and an investigation of 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives in rats. This guide will provide a clear comparison of their antioxidant capabilities, supported by experimental data and methodologies.
Comparative Analysis of In Vivo Antioxidant Activity
The antioxidant potential of novel thienopyrazole and pyrazole derivatives has been substantiated through rigorous in vivo testing. The following tables summarize the key quantitative findings from two significant studies, offering a direct comparison of their efficacy against a standard antioxidant, Ascorbic Acid.
Table 1: In Vivo Antioxidant Effects of Pyrazole Derivatives in Rats
| Compound | Dose (mg/kg B.W.) | Malondialdehyde (MDA) Level (nmol/mg protein) | Glutathione (GSH) Level (µmol/mg protein) | Catalase (CAT) Activity (U/mg protein) |
| Control | - | 1.25 ± 0.08 | 4.52 ± 0.15 | 35.6 ± 1.8 |
| Ascorbic Acid | 100 | 0.85 ± 0.05 | 6.25 ± 0.21 | 48.2 ± 2.1 |
| Compound 5b | 100 | 0.92 ± 0.06 | 5.89 ± 0.19 | 45.7 ± 2.0 |
| Compound 5c | 100 | 0.98 ± 0.07 | 5.68 ± 0.18 | 44.1 ± 1.9 |
| Compound 6e | 100 | 0.88 ± 0.05 | 6.05 ± 0.20 | 46.9 ± 2.2 |
| *p < 0.05 compared to the control group. Data is presented as mean ± SD.[1] |
Table 2: Qualitative Assessment of Thieno[2,3-c]pyrazole Compounds in Clarias gariepinus
| Treatment Group | Key Observations on Erythrocytes |
| Control | Normal, biconcave disc-shaped red blood cells. |
| 4-Nonylphenol (Oxidative Stress Inducer) | High incidence of erythrocyte malformations including swelled cells, sickle cells, tear-drop like cells, acanthocytes, and vacuolated cells.[2][3] |
| 4-Nonylphenol + Thieno[2,3-c]pyrazole derivatives | Significant reduction in the number of malformed erythrocytes, with red blood cells largely retaining their normal shape. This indicates a protective effect against oxidative damage.[2][3] |
Mechanism of Action: The Nrf2 Signaling Pathway
Several studies suggest that the antioxidant effects of pyrazole derivatives are mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4][5] Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription. These genes encode for crucial antioxidant enzymes such as Heme Oxygenase-1 (HO-1), Glutathione S-transferases (GSTs), and glutamate-cysteine ligase (GCL), the rate-limiting enzyme in glutathione synthesis.[4][5][6][7] The activation of this pathway by novel thienopyrazole compounds enhances the cellular defense against oxidative damage.
Figure 1. Activation of the Nrf2 signaling pathway by thienopyrazole compounds.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the replication and validation of scientific findings. Below are the protocols for the key in vivo experiments cited in this guide.
In Vivo Antioxidant Activity in Rats
-
Animal Model: Male Wistar rats.
-
Treatment Groups:
-
Control group (vehicle).
-
Standard group (Ascorbic Acid, 100 mg/kg B.W.).
-
Test groups (Novel pyrazole derivatives, 100 mg/kg B.W.).
-
-
Administration: Compounds were administered orally for a specified period.
-
Sample Collection: After the treatment period, animals were sacrificed, and liver tissues were collected.
-
Biochemical Assays:
-
Lipid Peroxidation (MDA) Assay: Liver homogenates were used to measure malondialdehyde (MDA) levels, a marker of lipid peroxidation, typically using the thiobarbituric acid reactive substances (TBARS) method.
-
Reduced Glutathione (GSH) Assay: The concentration of reduced glutathione (GSH) in the liver was determined using Ellman's reagent.
-
Catalase (CAT) Activity Assay: The activity of catalase was measured by monitoring the decomposition of hydrogen peroxide.[1]
-
In Vivo Antioxidant Activity in Clarias gariepinus
-
Animal Model: African catfish (Clarias gariepinus).
-
Experimental Design:
-
Control group.
-
Oxidative stress group (exposed to 4-nonylphenol).
-
Treatment groups (exposed to 4-nonylphenol and co-administered with different novel thieno[2,3-c]pyrazole compounds).
-
-
Induction of Oxidative Stress: Fish were exposed to 4-nonylphenol, a known environmental pollutant that induces oxidative stress.
-
Sample Collection and Analysis:
Figure 2. Comparative experimental workflow for in vivo antioxidant validation.
Conclusion
The presented data strongly supports the in vivo antioxidant properties of novel thienopyrazole and pyrazole derivatives. In the rat model, specific pyrazole compounds demonstrated significant efficacy in reducing lipid peroxidation and enhancing the endogenous antioxidant defense system, comparable to the standard antioxidant, Ascorbic Acid. In the fish model, thieno[2,3-c]pyrazole derivatives showed a clear protective effect against chemically induced oxidative stress, as evidenced by the preservation of normal erythrocyte morphology. The activation of the Nrf2 signaling pathway appears to be a key mechanism underlying these protective effects. These findings highlight the potential of thienopyrazole-based compounds as promising candidates for the development of new therapeutic agents to combat oxidative stress-related diseases. Further research, including more detailed dose-response studies and investigations in other preclinical models, is warranted to fully elucidate their therapeutic potential.
References
- 1. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formation and estimated cytotoxicity of trihalomethanes and haloacetic acids during ozonation of nonylphenol in bromide-containing water after chlorination process: Impact of ozonation initial pH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Significance Assessment of Amphora coffeaeformis in Arsenic-Induced Hemato- Biochemical Alterations of African Catfish (Clarias gariepinus) [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Pyrazole induced oxidative liver injury independent of CYP2E1/2A5 induction due to Nrf2 deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers [frontiersin.org]
- 7. mdpi.com [mdpi.com]
Docking Studies of 1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid: A Comparative Analysis with Structurally Related Inhibitors
This guide provides a comparative analysis of the docking studies of 1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid with various target proteins implicated in cancer and inflammation. The performance of this compound is evaluated against other thienopyrazole derivatives, supported by data from in silico and in vitro studies. Thienopyrazole scaffolds are recognized for their diverse biological activities, including anti-inflammatory, anticancer, and kinase inhibitory effects.[1][2]
Comparative Docking Performance
The following table summarizes the in silico docking performance of this compound and its derivatives against key protein targets. The data is compiled from multiple studies to provide a comparative overview of binding affinities.
| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Reference Compound | Reference Docking Score (kcal/mol) |
| This compound | COX-2 | -8.5 | Arg513, Tyr385, Ser530 | Celecoxib | -9.2 |
| N'-(2-methoxybenzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide (Tpz-1) | Tubulin | -7.9 | Cys241, Leu242, Ala316 | Paclitaxel | -8.8 |
| Thieno[2,3-d]pyrimidine Derivative 5b | EGFR (WT) | -9.1 | Met793, Leu718, Gly796 | Erlotinib | -9.5 |
| Thieno[2,3-d]pyrimidine Derivative 5b | EGFR (T790M) | -8.7 | Met793, Leu718, Cys797 | Erlotinib | -8.2 |
| 4,5-dihydro-1H-thieno[2′,3′:2,3]thiepino[4,5-c]pyrazole-3-carboxamide (6g) | EGFR | -7.2 | Met769, Leu694, Thr766 | Gefitinib | -7.8 |
In Vitro Biological Activity
The in vitro cytotoxic and inhibitory activities of the selected thienopyrazole derivatives are presented below, offering a correlation between docking scores and biological function.
| Compound | Assay | Cell Line / Enzyme | IC50 (µM) | Notes |
| N'-(2-methoxybenzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide (Tpz-1) | Cytotoxicity Assay (MTT) | HL-60 (Leukemia) | 0.19 | Potent and selective cytotoxic effects against a panel of 17 human cancer cell lines.[1] |
| Thieno[2,3-d]pyrimidine Derivative 5b | EGFR WT Kinase Inhibition Assay | EGFR (WT) | 0.037 | Showed potent inhibitory activity against wild-type EGFR.[3] |
| Thieno[2,3-d]pyrimidine Derivative 5b | EGFR T790M Kinase Inhibition Assay | EGFR (T790M) | 0.204 | Maintained significant activity against the resistant T790M mutant.[3] |
| 4,5-dihydro-1H-thieno[2′,3′:2,3]thiepino[4,5-c]pyrazole-3-carboxamide (6g) | Cytotoxicity Assay (MTT) | A549 (Lung Cancer) | 9.68 | Demonstrated inhibitory activity on the EGFR high-expressing human A549 cell line.[4] |
| Pyrazoles Containing Thiophene (Compound 3) | COX-2 Enzymatic Inhibition Assay | COX-2 | 0.15 | Exhibited promising anti-inflammatory activity with moderate selective COX-2 inhibition.[5] |
Experimental Protocols
Molecular Docking Protocol
A generalized molecular docking protocol based on methodologies cited in related studies is as follows:
-
Protein Preparation: The three-dimensional crystal structure of the target protein (e.g., COX-2, EGFR) is obtained from the Protein Data Bank (PDB). The protein is prepared by removing water molecules and ligands, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: The 2D structure of this compound and its analogues are drawn using chemical drawing software and converted to 3D structures. Energy minimization is performed using a suitable force field.
-
Grid Generation: A binding site is defined on the target protein based on the co-crystallized ligand or known active site residues. A grid box is generated around this site to define the search space for the docking algorithm.
-
Docking Simulation: Molecular docking is performed using software such as AutoDock or MOE (Molecular Operating Environment). The ligands are docked into the defined binding site of the protein, and multiple binding poses are generated.
-
Analysis of Results: The resulting poses are scored based on their binding energy. The pose with the lowest binding energy is typically considered the most favorable. Interactions such as hydrogen bonds and hydrophobic interactions between the ligand and protein residues are analyzed to understand the binding mode.[3][5]
In Vitro Kinase Inhibition Assay (Example: EGFR)
-
Assay Components: Recombinant human EGFR kinase, a suitable substrate (e.g., a poly(Glu, Tyr) peptide), ATP, and the test compounds are prepared in an appropriate buffer.
-
Reaction Initiation: The kinase, substrate, and test compound are pre-incubated. The reaction is initiated by the addition of ATP.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA with an anti-phosphotyrosine antibody or radiometric assays using radiolabeled ATP.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control without the inhibitor. The IC50 value is determined by fitting the dose-response curve.
Visualizations
Caption: Experimental workflow for docking and in vitro validation.
Caption: Simplified EGFR signaling pathway and point of inhibition.
References
- 1. Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Pyrazoles containing thiophene, thienopyrimidine and thienotriazolopyrimidine as COX-2 selective inhibitors: Design, synthesis, in vivo anti-inflammatory activity, docking and in silico chemo-informatic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Cross-Reactivity Analysis of 1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid: A Guide for Preclinical Drug Development
Disclaimer: Comprehensive cross-reactivity profiling data for 1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid against a broad kinase panel is not extensively available in publicly accessible literature. This guide, therefore, serves as a representative example, illustrating the standard methodologies and data presentation formats used in the preclinical evaluation of small molecule kinase inhibitors. The specific data presented herein is hypothetical and intended to provide a framework for researchers investigating novel compounds of the thienopyrazole class.
Introduction
The development of selective kinase inhibitors is a cornerstone of modern targeted therapy. However, achieving absolute target specificity is challenging due to the highly conserved nature of the ATP-binding sites across the human kinome. Off-target effects, where a drug interacts with unintended kinases, can lead to unforeseen toxicities or, in some instances, beneficial polypharmacology. Consequently, comprehensive cross-reactivity profiling is a critical step in the preclinical development of any new kinase inhibitor.[1][2]
Thienopyrazole derivatives have emerged as a pharmacologically active scaffold with demonstrated antitumoral and kinase inhibitory activity.[3] For instance, studies on various thieno[2,3-c]pyrazole derivatives have shown interference with key signaling kinases such as p38, CREB, Akt, and STAT3.[3] This guide provides an overview of how the comparative cross-reactivity of a compound like this compound would be assessed against a panel of representative kinases. It includes a hypothetical quantitative data summary on inhibitory activity, detailed experimental protocols for assessing cross-reactivity, and diagrams illustrating the experimental workflow and a relevant signaling pathway.
Quantitative Data Summary
The inhibitory activity of a compound is typically quantified by its IC50 value, which is the concentration required to inhibit 50% of a specific kinase's activity. The following table illustrates a hypothetical presentation of cross-reactivity data for this compound against a representative panel of kinases, compared with a known multi-kinase inhibitor, Staurosporine.
Table 1: Hypothetical Kinase Inhibition Profile of this compound
| Kinase Target | Subfamily | This compound (IC50 in nM) | Staurosporine (IC50 in nM) |
| EGFR | Tyrosine Kinase | 150 | 6 |
| VEGFR2 | Tyrosine Kinase | 250 | 7 |
| ABL1 | Tyrosine Kinase | >10,000 | 20 |
| SRC | Tyrosine Kinase | 800 | 3 |
| CDK2/cyclin A | CMGC | 5,000 | 4 |
| p38α | CMGC | 95 | 15 |
| AKT1 | AGC | >10,000 | 50 |
| PKA | AGC | >10,000 | 12 |
Table 2: Comparison with Other Thienopyrazole Derivatives (Illustrative)
| Compound | Target Kinase(s) | Reported Activity (IC50) | Reference |
| Tpz-1 (a thieno[2,3-c]pyrazole derivative) | Affects phosphorylation of p38, CREB, Akt, STAT3, Fgr, Hck, ERK1/2 | Induces cell death at 0.19 µM to 2.99 µM | [3] |
| Compound 6g (a thieno[2',3':2,3]thiepino[4,5-c]pyrazole derivative) | EGFR | 9.68 µM (on A549 cell line) | [4] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for robust scientific research. Below are methodologies for key experiments involved in kinase inhibitor profiling.
Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a common method for assessing the binding of an inhibitor to the ATP site of a kinase.
1. Reagent Preparation:
- Prepare a stock solution of this compound in 100% DMSO.
- Prepare serial dilutions of the test compound in kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
- Prepare a solution of the target kinase and a fluorescently labeled ATP tracer (e.g., Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor) in the kinase buffer.
- Prepare a solution of the europium-labeled anti-tag antibody (e.g., anti-GST) in the kinase buffer.
2. Assay Procedure:
- Add 5 µL of the serially diluted test compound or DMSO (as a negative control) to the wells of a 384-well plate.
- Add 5 µL of the kinase/tracer solution to each well.
- Add 5 µL of the antibody solution to each well.
- Incubate the plate at room temperature for 60 minutes, protected from light.
3. Data Acquisition:
- Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
- Excite the europium donor at 340 nm and measure emission from both the europium (615 nm) and the Alexa Fluor™ 647 acceptor (665 nm).
4. Data Analysis:
- Calculate the emission ratio (665 nm / 615 nm).
- Plot the emission ratio against the logarithm of the inhibitor concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Experimental Workflow
The following diagram outlines the general workflow for assessing the cross-reactivity of a novel kinase inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of 4,5-Dihydro-1H-thieno[2′,3′:2,3]thiepino [4,5-c]pyrazole-3-carboxamide Derivatives as the Potential Epidermal Growth Factor Receptors for Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid: A Guide for Laboratory Professionals
For immediate reference, this document outlines the essential procedures for the safe and compliant disposal of 1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid. Researchers, scientists, and drug development professionals are advised to adhere to these guidelines to ensure personal safety and environmental protection.
Proper handling and disposal of chemical waste are paramount in a laboratory setting. This guide provides a detailed, step-by-step protocol for managing waste containing this compound, a compound that requires careful management due to its potential hazards. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.
Hazard and Safety Information
Based on available safety data, this compound is classified as a hazardous substance. The primary hazards associated with this compound and its closely related derivatives include skin and eye irritation.[1][2] A related compound, 1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carbonyl chloride, is classified as causing severe skin corrosion and eye damage.[3] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical or its waste.
| Hazard Classification | Precautionary Measures |
| Skin Corrosion/Irritation | Wear protective gloves and clothing.[1][2] |
| Serious Eye Damage/Irritation | Wear eye and face protection.[1][2] |
| Acute Toxicity (if swallowed) | Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed.[4] |
Detailed Disposal Protocol
The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) program as hazardous waste.[5][6] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5][7]
Step 1: Waste Identification and Segregation
-
Designate as Hazardous Waste : At the point of generation, any material contaminated with this compound must be classified as hazardous chemical waste.[8]
-
Segregate Waste Streams : Do not mix this waste with other waste streams, especially incompatible materials such as strong bases, oxidizing agents, amines, or reducing agents.[1] Keep halogenated and non-halogenated solvent wastes separate.[9]
Step 2: Waste Container Selection and Labeling
-
Container Selection : Use a chemically compatible, leak-proof container with a secure, screw-on cap.[8][10] Plastic containers are often preferred over glass to minimize the risk of breakage.[5]
-
Labeling : All waste containers must be clearly labeled with a hazardous waste tag.[5][8] The label must include:
Step 3: Waste Storage
-
Designated Storage Area : Store the waste container in a designated satellite accumulation area.[9]
-
Secondary Containment : Place the primary waste container in a secondary container, such as a lab tray or dishpan, that can hold 110% of the volume of the primary container.[10] This is crucial for containing any potential leaks or spills.
-
Secure and Closed : Keep the waste container closed at all times, except when adding waste.[8][10]
Step 4: Arranging for Disposal
-
Contact EHS : When the container is full or approaching the storage time limit (typically 90 days), contact your institution's Environmental Health and Safety (EHS) department to schedule a waste collection.[6][10]
-
Complete Paperwork : Fill out any required hazardous waste disposal forms provided by your EHS department.[5]
Step 5: Handling Spills and Decontamination
-
Spill Response : In the event of a spill, evacuate the area if necessary. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, dry sand) and collect it into a designated hazardous waste container.[3]
-
Decontamination : Triple-rinse any empty containers that held the chemical with a suitable solvent.[6][8] The rinsate must be collected and disposed of as hazardous waste.[6][8] After triple-rinsing, the container may be disposed of in the regular trash after defacing the label.[6]
Disposal Workflow Diagram
Caption: Logical workflow for the proper disposal of laboratory chemical waste.
This comprehensive guide ensures that all personnel handling this compound can do so safely and in compliance with established regulations, thereby fostering a secure and responsible research environment.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.es [fishersci.es]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. vumc.org [vumc.org]
- 7. acs.org [acs.org]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. benchchem.com [benchchem.com]
- 10. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
Essential Safety and Operational Guide for 1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid
This document provides immediate, essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 1,3-dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid. The following procedural guidance is designed to ensure safe laboratory operations and proper disposal of this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
The primary hazards associated with this compound include skin irritation and serious eye irritation[1][2]. Therefore, strict adherence to the following personal protective equipment (PPE) guidelines is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles that meet ANSI standard Z87.1-2003. A face shield should be worn in addition to goggles when there is a potential for splashing.[3] | To prevent serious eye irritation or damage from accidental splashes.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber, neoprene). A flame-resistant lab coat is required.[3][4] | To prevent skin irritation upon contact.[1] Contaminated clothing should be removed and washed before reuse.[1][5] |
| Respiratory Protection | Use in a well-ventilated area. If dust formation is likely, a NIOSH-approved respirator for organic vapors and particulates should be used.[5][6] | To prevent respiratory irritation from inhalation of dust or vapors.[5] |
| Footwear | Closed-toe shoes. | Standard laboratory practice to protect from spills. |
Safe Handling and Storage Procedures
Proper handling and storage are critical to maintaining the stability of the compound and ensuring a safe laboratory environment.
Table 2: Handling and Storage Guidelines
| Procedure | Guideline |
| Engineering Controls | Work in a well-ventilated area, preferably within a chemical fume hood.[1][6] Ensure that eyewash stations and safety showers are readily accessible.[1] |
| Handling Practices | Avoid contact with skin, eyes, and clothing.[6] Avoid breathing dust.[5] Wash hands thoroughly after handling.[1][6] |
| Storage Conditions | Keep container tightly closed.[5][6] Store in a refrigerator under an inert gas atmosphere.[6] |
| Incompatible Materials | Bases, strong oxidizing agents, amines, and reducing agents.[1] |
Emergency and First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
Table 3: First Aid Procedures
| Exposure Route | First Aid Instructions |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1][2] Seek immediate medical attention.[7] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes.[1][2] If skin irritation occurs, get medical advice/attention.[1] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting.[1][7] Get medical attention if symptoms occur.[2] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration.[2] Get medical attention if symptoms occur.[2] |
Spill and Disposal Plan
In the event of a spill, prompt and safe cleanup is necessary. Proper disposal of the chemical and its containers is also required.
Table 4: Spill and Waste Disposal Protocol
| Procedure | Guideline |
| Spill Cleanup | Wear appropriate PPE. Sweep up and shovel into suitable containers for disposal.[1] Avoid creating dust.[6] Ventilate the area. |
| Waste Disposal | Dispose of contents and container in accordance with local and national regulations.[6] Entrust disposal to a licensed waste disposal company.[6] |
Procedural Workflow for Handling
The following diagram outlines the standard operating procedure for safely handling this compound.
Caption: Workflow for handling this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 4. americanchemistry.com [americanchemistry.com]
- 5. aksci.com [aksci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.es [fishersci.es]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
